3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPGCGROVEPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373760 | |
| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-96-9 | |
| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" fundamental properties
An In-Depth Technical Guide on 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Introduction
This compound is a heterocyclic organic compound featuring a benzazepine core structure.[1] This molecule is of significant interest to the pharmaceutical and chemical industries, primarily serving as a crucial intermediate in the synthesis of various therapeutic agents.[1][2] Its distinctive structure, which includes a bromine atom, enhances its reactivity, making it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis protocols, and its primary application in drug development.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder at room temperature.[1][2][3] It exhibits limited solubility in common organic solvents and is insoluble in water.[2][3]
| Property | Value | Source(s) |
| CAS Number | 86499-96-9 | [1][2][4] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [1][2][4][6] |
| Melting Point | 146-148 °C, 162-165 °C, ~164 °C, 175-178 °C | [1][2][6][7] |
| Boiling Point (Predicted) | 383.2 °C at 760 mmHg | [2][6] |
| Density (Predicted) | 1.5 g/cm³ | [6] |
| Solubility | Slightly soluble in ethanol, benzene, acetone; Insoluble in water. | [2][3] |
| Purity | ≥ 98% (GC), ≥ 99% (HPLC) | [1][4][8] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structure elucidation.
-
¹H NMR (CDCl₃): δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H).[6]
-
¹³C NMR (CDCl₃): δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3.[6]
Experimental Protocols: Synthesis
The primary synthesis route involves the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Protocol 1: Bromination using PCl₅ and Br₂
This protocol details the synthesis starting from 2,3,4,5-tetrahydro-1H-[9]-benzazepin-2-one.[7]
-
Reaction Setup: Dissolve 2,3,4,5-tetrahydro-1H-[9]-benzazepin-2-one (2.5 g) in chloroform (30 ml). Cool the solution to 0-5 °C.[7]
-
Addition of Reagents: Add phosphorus pentachloride (PCl₅, 3.2 g) in portions while maintaining the temperature.[7] After the addition is complete, add iodine (30 mg).[7]
-
Bromination: Add bromine (2.5 g) dropwise over a period of 5 minutes.[7]
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.[7]
-
Work-up: Evaporate the chloroform. Partition the resulting residue between ice-water (30 ml) and dichloromethane (75 ml).[7]
-
Purification: Dry the organic phase over magnesium sulfate and evaporate under reduced pressure.[7] Purify the crude product via column chromatography on silica gel, eluting with a mixture of ether and hexane (7:3).[7]
-
Final Product: Concentration of the relevant fractions yields the final product, 3-bromo-2,3,4,5-tetrahydro-1H-[9]-benzazepin-2-one.[7]
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Benazepril Hydrochloride.[2]
-
Benazepril Synthesis: Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor.[2] ACE inhibitors are a class of medications used extensively in the management of cardiovascular conditions, most notably hypertension (high blood pressure).[2] The specific benzazepinone structure and the reactive bromine atom on the intermediate are critical for the subsequent chemical transformations required to build the final active pharmaceutical ingredient (API).[2]
-
Research Applications: While its main use is industrial, the benzazepine scaffold is of interest in neuroscience research.[1] Compounds with this core structure have been investigated for a variety of biological activities, including potential treatments for neurological disorders.[1][10] However, the specific research applications of the 3-bromo derivative itself are less documented than its role as a synthetic intermediate. Other benzazepine derivatives have shown activities as dopamine receptor agonists and bradycardic agents.[11][12]
Caption: Logical relationship of this compound.
Safety and Handling
According to aggregated GHS information, this compound may be harmful if swallowed.[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. It should be stored in a cool, dry place, with some suppliers recommending storage at 0-8°C.[1]
Conclusion
This compound is a compound of high importance in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties and established synthesis protocols make it a reliable precursor for complex molecules. Its principal contribution is as an indispensable building block in the production of the antihypertensive drug Benazepril, highlighting its significant role in cardiovascular medicine. While the broader benzazepine class holds potential for further neurological research, the primary value of this specific compound remains firmly rooted in its application as a key industrial intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-1, 3, 4, 5-Tetrahydro-2h-Benzo[B]Azepin-2-One CAS 86499-96-9 for Organic Synthesis - 3-Bromo-1 3 4 5-Tetrahydro- and 3-Bromo-2 [megawidechem.en.made-in-china.com]
- 4. This compound [cymitquimica.com]
- 5. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. labproinc.com [labproinc.com]
- 9. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 10. Buy 8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one | 1785597-03-6 [smolecule.com]
- 11. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 86499-96-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, with CAS number 86499-96-9, is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a seven-membered azepine ring.[1] The presence of a bromine atom at the 3-position and a carbonyl group at the 2-position makes it a reactive and valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and primary applications, with a focus on its role in pharmaceutical development.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[2][3] Its solubility is limited in water, but it shows slight solubility in organic solvents such as ethanol, benzene, and acetone.[2][3]
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2][4][5][6] |
| Molecular Weight | 240.10 g/mol | [2][4][5] |
| Melting Point | 162-178 °C | [2][3][7] |
| Boiling Point (Predicted) | 383.2 °C at 760 mmHg | [2][7][8] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [7][8] |
| Flash Point (Predicted) | 185.5 °C | [7][8] |
| pKa (Predicted) | 13.59 ± 0.40 | [8] |
| XLogP3 | 2.3 | [7] |
| Appearance | White to off-white crystalline powder | [2][3][7] |
| Solubility | Slightly soluble in ethanol, benzene, acetone; insoluble in water. | [2][3][8] |
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic methods.
| Data Type | Values |
| ¹H NMR (CDCl₃) | δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H)[7] |
| ¹³C NMR (CDCl₃) | δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3[7] |
| LC-MS (ESI+) | 203.4 (M+H), 405.6 (2M+H)[7] |
| TLC (EtOAc:Hexane=1:4) | Rf 0.13 (Silica gel, UV detection)[4][9] |
Applications in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of Benazepril Hydrochloride.[2][5][8] Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension and other cardiovascular conditions.[2] The specific benzazepinone scaffold and the reactive bromine atom are crucial for the subsequent chemical transformations leading to the final active pharmaceutical ingredient.[2] Beyond its role in Benazepril synthesis, this compound is also utilized in broader organic synthesis for creating more complex molecules and in medicinal chemistry research, including neuroscience studies.[5]
Experimental Protocols for Synthesis
Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.
Synthesis from 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This method involves the direct bromination of the parent lactam.
Experimental Protocol:
-
Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous chloroform (15 ml) in a reaction vessel.[9]
-
Cool the solution to 0 °C using an ice-salt bath under an argon atmosphere.[9]
-
Add phosphorus pentachloride (PCl₅, 1.5 g, 7.20 mmol) and a catalytic amount of iodine (I₂, 15 mg).[9]
-
Stir the mixture at 0 °C for 30 minutes.[9]
-
Add bromine (Br₂, 0.39 ml, 7.51 mmol) dropwise to the reaction solution.[9]
-
Allow the reaction to warm to room temperature and then reflux for 4.0 hours under argon.[9]
-
After cooling, pour the reaction mixture into ice-water (20 g) and stir.[4]
-
Separate the organic and aqueous phases. Extract the aqueous phase with chloroform (25 ml).[4][9]
-
Combine the organic extracts, wash with water (5.0 ml), and dry over anhydrous magnesium sulfate (MgSO₄).[4][9]
-
Filter the solution and concentrate it to dryness under vacuum to obtain the crude product.[4][9]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent.[4][9]
-
The final product is obtained as an off-white solid with a reported yield of 70.1% and a melting point of 170-172 °C.[4][9]
Synthesis from 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
This alternative method utilizes a rearrangement reaction in the presence of polyphosphoric acid.
Experimental Protocol:
-
Heat polyphosphoric acid (10 parts by weight) in a drying kettle until melted.[9][7]
-
With stirring, add 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions at 60 °C.[9][7]
-
Maintain the reaction at this temperature for 20 hours.[9][7]
-
Add the reaction solution dropwise to water (12.5 parts by weight) to induce hydrolysis and precipitation of the crude product.[9][7]
-
Add methanol (10 parts by weight) and activated carbon (0.1 part by weight) to the crude product and heat for decolorization.[9][7]
-
Filter the hot solution and cool the filtrate to 10 °C for 20 hours to allow for crystallization.[9][7]
-
Collect the purified product by centrifugation, wash, and dry.[9][7] This method has been reported to yield a product with a purity as high as 99.6% and a yield of up to 98%.[4][9][7][8]
Conclusion
This compound is a well-characterized chemical intermediate with significant importance in the pharmaceutical industry, particularly in the production of the antihypertensive drug Benazepril. The synthetic routes are well-established, providing high yields and purity. The data presented in this guide, including its physicochemical properties and detailed experimental protocols, offer valuable information for researchers and professionals involved in organic synthesis and drug development. Further research could explore the potential direct biological activities of this compound and its derivatives, given the pharmacological relevance of the benzazepine scaffold.
References
- 1. CAS 86499-96-9: 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-1, 3, 4, 5-Tetrahydro-2h-Benzo[B]Azepin-2-One CAS 86499-96-9 for Organic Synthesis - 3-Bromo-1 3 4 5-Tetrahydro-, 3-Bromo-2 | Made-in-China.com [m.made-in-china.com]
- 4. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 5. apicule.com [apicule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
- 9. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 86499-96-9 [chemicalbook.com]
A Comprehensive Technical Guide to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines experimental protocols for its synthesis and purification, and illustrates its role in the development of cardiovascular drugs.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a ready reference for laboratory use and computational modeling.
| Identifier | Value |
| Molecular Formula | C₁₀H₁₀BrNO[1][2] |
| Molecular Weight | 240.10 g/mol [1][3] |
| CAS Number | 86499-96-9[1] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 162-165 °C[2] |
| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water.[3] |
Role in Pharmaceutical Synthesis
This compound is a critical intermediate in the multi-step synthesis of Benazepril.[3] Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[4][5] The structural features of this intermediate, particularly the bromine atom and the benzazepinone core, are essential for the subsequent chemical modifications that lead to the final drug substance.[3]
The following diagram illustrates the logical relationship from the starting intermediate to the therapeutic action of the final drug product.
Caption: Synthetic pathway from the intermediate to the active drug and its mechanism of action.
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for reproducible and high-yield production.
Synthesis of this compound
Method 1: Bromination of 2,3,4,5-tetrahydro-1H-[6]-benzazepin-2-one [6]
-
Reaction Setup: A solution of 2,3,4,5-tetrahydro-1H-[6]-benzazepin-2-one (2.5 g) in chloroform (30 ml) is prepared in a reaction vessel.
-
Addition of Reagents: Phosphorus pentachloride (3.2 g) is added in portions while maintaining the temperature at 0-5°C. Following this, iodine (30 mg) is added, succeeded by the dropwise addition of bromine (2.5 g) over 5 minutes.
-
Reaction Conditions: The mixture is then refluxed for 4 hours.
-
Work-up: The chloroform is evaporated, and the residue is partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase is dried over magnesium sulfate and evaporated under reduced pressure.
-
Purification: The crude residue is purified by chromatography over silica gel, eluting with a mixture of ether and hexane (7:3) to yield the final product.
Method 2: Rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide [7][8]
-
Reaction Setup: Heated, melted polyphosphoric acid (10 parts by weight) is added to a drying kettle with stirring.
-
Addition of Starting Material: 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added in portions at a temperature of 60°C. The reaction is allowed to proceed for 20 hours.
-
Hydrolysis: The reaction solution is added dropwise to water (12.5 parts by weight) to induce hydrolysis, yielding the crude product.
-
Purification: The crude product is washed, and then 10 parts by weight of methanol and 0.1 part by weight of activated carbon are added. The mixture is heated for decolorization. After filtration, the filtrate is cooled to 10°C for 20 hours, centrifuged, washed, and dried to give the purified product.
Characterization and Quality Control
The identity and purity of synthesized this compound are typically confirmed using a suite of analytical techniques. A comprehensive characterization data package often includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
Signaling Pathway of the End-Product: Benazepril
Benazepril, synthesized from the title compound, is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.
The inhibition of ACE by benazeprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention.[4][11] By blocking the production of angiotensin II, benazeprilat causes vasodilation (widening of blood vessels) and reduces aldosterone secretion, thereby lowering blood pressure.[4]
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by Benazeprilat.
Caption: The Renin-Angiotensin-Aldosterone System and inhibition by Benazeprilat.
References
- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. prepchem.com [prepchem.com]
- 7. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. drugs.com [drugs.com]
- 10. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: Physicochemical Properties of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and melting point of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties and outlines standard experimental protocols for their determination.
Physicochemical Data Summary
This compound is a heterocyclic compound utilized primarily as a critical intermediate in the synthesis of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2] Its physical state at room temperature is a white to off-white crystalline powder.[1][2][3][4]
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 86499-96-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][3] |
| Molecular Weight | 240.10 g/mol | [1][3] |
| Melting Point | 162-178 °C | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Slightly soluble in ethanol, benzene, and acetone | [1][2] |
Note: The melting point is presented as a range, reflecting values from various suppliers and literature sources.
Experimental Protocols
The following sections describe standardized methodologies for determining the melting point and solubility of organic compounds like this compound.
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden this range.[6] The capillary method using a melting point apparatus (e.g., Mel-Temp or Thiele tube) is a standard technique.[6]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[6]
-
Heating: The sample is heated gradually. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[6]
-
Observation and Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.[8]
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. The procedure should be repeated with a fresh sample to ensure consistency.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-1, 3, 4, 5-Tetrahydro-2h-Benzo[B]Azepin-2-One CAS 86499-96-9 for Organic Synthesis - 3-Bromo-1 3 4 5-Tetrahydro-, 3-Bromo-2 | Made-in-China.com [m.made-in-china.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. labproinc.com [labproinc.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
A Technical Guide to the Spectroscopic Profile of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound featuring a benzazepine core structure.[1] This molecule, with the chemical formula C₁₀H₁₀BrNO and a molecular weight of approximately 240.10 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its primary application lies in the production of Benazepril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. The strategic placement of the bromine atom on the seven-membered ring makes it a versatile precursor for further chemical modifications.[1] This guide provides a comprehensive overview of its spectroscopic data and the experimental protocols for its synthesis and characterization.
Physicochemical Properties
The compound typically presents as a white to off-white crystalline powder. It exhibits limited solubility in water but is slightly soluble in organic solvents such as ethanol, benzene, and acetone.
| Property | Value | Reference |
| CAS Number | 86499-96-9 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [2] |
| Melting Point | 162-165 °C | [3] |
| Appearance | White to off-white crystalline powder | [3] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to confirming the compound's structural integrity. The following data were obtained in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.85 | broad singlet | - | N-H |
| 7.26-7.19 | multiplet | - | 2 x Ar-H |
| 7.14 | doublet of doublets | 7.7, 1.4 | 1 x Ar-H |
| 7.05 | doublet | 7.7 | 1 x Ar-H |
| 3.86 | doublet of doublets | 11.3, 8.0 | CH-Br |
| 2.96 | multiplet | - | 1H of CH₂ |
| 2.70 | multiplet | - | 1H of CH₂ |
| 2.49 | multiplet | - | 1H of CH₂ |
| 2.27 | multiplet | - | 1H of CH₂ |
¹³C NMR Spectroscopic Data [3]
| Chemical Shift (δ) ppm | Assignment |
| 171.4 | C=O |
| 136.3 | Ar-C |
| 133.3 | Ar-C |
| 129.6 | Ar-CH |
| 128.0 | Ar-CH |
| 126.3 | Ar-CH |
| 122.4 | Ar-CH |
| 59.1 | CH-Br |
| 34.9 | CH₂ |
| 28.3 | CH₂ |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and the presence of bromine.
LC-MS (ESI+) Data [3]
| m/z | Interpretation |
| 240.1 / 242.1 | [M+H]⁺ isotopic peaks, characteristic for a mono-brominated compound |
| 203.4 | [M+H]⁺ (Incorrectly reported in source, likely a typo or different compound) |
| 405.6 | [2M+H]⁺ (Incorrectly reported in source, likely a typo or different compound) |
Note on MS Data: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments.[4][5] The molecular ion peak should appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at M+2 corresponding to the molecule with ⁸¹Br.
Infrared (IR) Spectroscopy
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1680 | C=O Stretch | Amide (Lactam) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1450 | CH₂ Bend | Aliphatic |
| 700-500 | C-Br Stretch | Bromoalkane |
Experimental Protocols
Synthesis of this compound[7][8]
This protocol describes the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (starting material)
-
Chloroform (CHCl₃), dry
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (e.g., 2.5 g) in dry chloroform (30 ml) is prepared in a reaction vessel.[6]
-
The solution is cooled to 0-5 °C using an ice bath.[6]
-
Phosphorus pentachloride (e.g., 3.2 g) is added in portions while maintaining the temperature.[6]
-
A catalytic amount of iodine (e.g., 30 mg) is added to the mixture.[6]
-
Bromine (e.g., 2.5 g) is added dropwise over a period of 5 minutes.[6]
-
The reaction mixture is then brought to room temperature and refluxed for 4 hours.[6][7]
-
After the reaction is complete, the chloroform is removed by evaporation under reduced pressure.[6]
-
The residue is partitioned between ice-water (30 ml) and dichloromethane (75 ml).[6]
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[6][7]
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of ether and hexane (e.g., 7:3) or ethyl acetate and hexane to yield the pure this compound.[6][7]
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as CDCl₃, in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Instrumentation: Analysis is performed on an LC-MS system, typically with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.
Infrared Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the data is presented as transmittance or absorbance versus wavenumber.
Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
References
An In-depth Technical Guide to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical structure, nomenclature, and physicochemical properties. Detailed experimental protocols for its synthesis, purification, and characterization are provided. Furthermore, this guide explores its primary application as a precursor in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. While direct research into the specific biological signaling pathways of this intermediate is limited, this paper discusses the potential neuropharmacological relevance of the benzazepine scaffold, drawing inferences from structurally related compounds.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered azepane ring, which contains a ketone group at the 2-position and a bromine atom at the 3-position.
IUPAC Name: 3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one[1]
Synonyms: 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, A-Bromobenzocaprolactam, 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[2][3]
Molecular Formula: C₁₀H₁₀BrNO[1]
Molecular Weight: 240.10 g/mol [1][4]
Below is a DOT language script to generate the chemical structure of this compound.
Chemical structure of this compound.Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][4][5] |
| Melting Point | 162-178 °C | [5] |
| Boiling Point | 383.2 °C at 760 mmHg (predicted) | [4][5] |
| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water. | [4] |
| Purity | ≥ 98% | [6] |
Experimental Protocols
Synthesis
Several synthetic routes for this compound have been reported. A common and effective method involves the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Method: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one [3][4]
-
Reaction Setup: A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous chloroform (15 ml) is prepared in a suitable reaction vessel. The solution is cooled to 0 °C using an ice-salt bath under an argon atmosphere.
-
Addition of Reagents: To the cooled solution, phosphorus pentachloride (PCl₅, 1.5 g, 7.20 mmol) and a catalytic amount of iodine (I₂, 15 mg) are added. The mixture is stirred at 0 °C for 30 minutes.
-
Bromination: Bromine (Br₂, 0.39 ml, 7.51 mmol) is then added dropwise to the reaction mixture.
-
Reflux: The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours under an argon atmosphere.
-
Work-up: After cooling, the reaction mixture is poured into ice-water (20 g) and stirred. The organic and aqueous phases are separated. The aqueous phase is extracted with chloroform (25 ml).
-
Purification of Crude Product: The combined organic extracts are washed with water (5.0 ml), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent.
-
Final Product: The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as an off-white solid. The reported yield is approximately 70.1% with a melting point of 170-172 °C.[3]
The following DOT script illustrates the general workflow for the synthesis and purification of this compound.
Experimental workflow for the synthesis and purification.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the chemical structure. One source provides the following spectral data:
-
¹³C NMR (CDCl₃): δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3.[5]
-
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the final product. A reported Rբ value is 0.13 on a silica gel plate with an eluent of ethyl acetate:hexane (1:4) under UV light.[4]
-
Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature values (162-178 °C) to assess its purity.
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Benazepril Hydrochloride .[4] Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[4] The benzazepine core of this intermediate is a key structural feature of Benazepril.
Potential Biological Activity and Signaling Pathways (Inferred)
While this compound is primarily a synthetic intermediate, its benzazepine core is a well-known scaffold in medicinal chemistry, particularly in neuropharmacology.[7] Compounds containing the benzazepine moiety have been investigated for their potential to treat a range of neurological disorders.[7]
Many benzodiazepines, a related class of compounds, exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor , the primary inhibitory neurotransmitter receptor in the central nervous system.[8] These compounds bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a sedative, anxiolytic, and anticonvulsant effect.
The following DOT script illustrates a generalized signaling pathway for GABA-A receptor modulation by a benzodiazepine-like compound. It is important to note that this is a potential, inferred pathway and has not been experimentally validated for this compound itself.
Inferred signaling pathway: GABA-A receptor modulation.
Conclusion
This compound is a well-characterized chemical compound with significant importance as a synthetic intermediate in the pharmaceutical industry, most notably in the production of Benazepril. Its synthesis and purification are well-documented, allowing for its reliable production. While its own biological activity is not extensively studied, the benzazepine scaffold it possesses is of great interest in neuropharmacology, suggesting potential for future research and development of novel therapeutics targeting the central nervous system. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile molecule.
References
- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. General Pharmacology and Neuropharmacology of Benzodiazepine Derivatives [ouci.dntb.gov.ua]
- 3. This compound [cymitquimica.com]
- 4. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. The document details the compound's discovery and historical context within the development of Benazepril, along with a thorough examination of its synthetic methodologies. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound (CAS No. 86499-96-9) is a heterocyclic organic compound belonging to the benzazepine class.[1] Its significance in the pharmaceutical industry stems almost exclusively from its role as a crucial precursor in the manufacture of Benazepril, a potent ACE inhibitor used in the treatment of hypertension and congestive heart failure.[2][3] The introduction of the bromine atom at the 3-position of the benzazepinone scaffold is a critical step, facilitating the subsequent introduction of the amino group required for the final drug structure. This guide will explore the origins of this important synthetic intermediate, its physical and chemical properties, and the detailed procedures for its preparation.
Discovery and History
The history of this compound is intrinsically linked to the development of the ACE inhibitor Benazepril by scientists at Ciba-Geigy (now Novartis). The foundational research leading to Benazepril was documented in the early to mid-1980s. Key publications and patents from this era, including U.S. Patent 4,410,520 (filed in 1982), a 1985 article in the Journal of Medicinal Chemistry, and a 1988 paper in Helvetica Chimica Acta, describe the synthesis of Benazepril and its analogs.[2][4][5]
While a singular "discovery" paper for the bromo-intermediate itself is not prominent, its first synthesis and characterization were undoubtedly achieved within the context of this extensive research program aimed at developing novel ACE inhibitors. The precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, was reportedly first synthesized in the early 1970s during broader investigations into benzodiazepine analogs, though the specific discoverer remains undocumented. The subsequent bromination of this scaffold provided a versatile intermediate for the elaboration of the side chain necessary for ACE inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| CAS Number | 86499-96-9 | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 162-165 °C, 170-172 °C, 177 °C | [7][8][9] |
| Boiling Point | 383.2 °C at 760 mmHg (predicted) | [7] |
| Density | 1.5 g/cm³ (predicted) | [7] |
| Purity | >98.0% (GC) | [9] |
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the bromination of its corresponding unsubstituted lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. An alternative route involves a ring expansion reaction.
Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This is the most direct and frequently cited method for the preparation of the title compound.
Caption: Bromination of the parent lactam.
Experimental Protocol:
To a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous chloroform (15 mL) cooled to 0 °C, phosphorus pentachloride (1.5 g, 7.20 mmol) is added, followed by a catalytic amount of iodine (15 mg).[8] The mixture is stirred at 0 °C for 30 minutes under an inert atmosphere. Bromine (0.39 mL, 7.51 mmol) is then added dropwise.[8] The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.[8]
Work-up and Purification:
The reaction mixture is poured into ice-water (20 g) and the phases are separated.[8] The aqueous phase is extracted with chloroform (25 mL). The combined organic layers are washed with water (5.0 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[8] The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to afford this compound as an off-white solid.[8]
Quantitative Data:
| Parameter | Value | Reference(s) |
| Yield | 70.1% | [8] |
| Melting Point | 170-172 °C | [8] |
| TLC Rf | 0.13 (EtOAc:Hexane 1:4) | [8] |
Ring Expansion of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
An alternative synthetic approach involves a Beckmann-type rearrangement of a naphthalimide derivative.
Caption: Synthesis via ring expansion.
Experimental Protocol:
To pre-heated and melted polyphosphoric acid (10 parts by weight), 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added portion-wise with stirring at 60 °C.[8] The reaction is maintained at this temperature for 20 hours.[8]
Work-up and Purification:
The reaction mixture is added dropwise to water (12.5 parts by weight) to induce hydrolysis.[8] The crude product is collected by filtration and washed. For further purification, the crude material is dissolved in methanol (10 parts by weight), treated with activated carbon (0.1 parts by weight), and heated for decolorization.[8] After filtration, the filtrate is cooled to 10 °C for 20 hours to allow for crystallization. The purified product is then collected by centrifugation, washed, and dried.[8]
Quantitative Data:
| Parameter | Value | Reference(s) |
| Yield | up to 98% | [8] |
| Purity | up to 99.6% | [8] |
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): δ 8.85 (br s, 1H, NH), 7.26-7.19 (m, 2H, Ar-H), 7.14 (dd, J=7.7, 1.4 Hz, 1H, Ar-H), 7.05 (d, J=7.7 Hz, 1H, Ar-H), 3.86 (dd, J=11.3, 8.0 Hz, 1H, CHBr), 2.96 (m, 1H, CH₂), 2.70 (m, 1H, CH₂), 2.49 (m, 1H, CH₂), 2.27 (m, 1H, CH₂)[7]
¹³C NMR (CDCl₃): δ 171.4 (C=O), 136.3 (Ar-C), 133.3 (Ar-C), 129.6 (Ar-CH), 128.0 (Ar-CH), 126.3 (Ar-CH), 122.4 (Ar-CH), 59.1 (CHBr), 34.9 (CH₂), 28.3 (CH₂)[7]
Mass Spectrometry (MS)
LC-MS (ESI+): m/z 240.0 [M+H]⁺, 242.0 [M+H+2]⁺ (characteristic isotopic pattern for a monobrominated compound).
Role in the Synthesis of Benazepril
This compound is a pivotal intermediate in the synthesis of Benazepril. The bromine atom serves as a good leaving group, allowing for the introduction of an amino group at the 3-position, typically via an azide intermediate followed by reduction. This amino-benzazepinone derivative is then coupled with the appropriate side chain to form the final Benazepril molecule.
Caption: Role in Benazepril Synthesis.
Conclusion
This compound, while not a compound of direct therapeutic importance itself, holds a significant place in the history and industrial production of the life-saving drug, Benazepril. Its discovery is a testament to the meticulous research and development efforts in the field of cardiovascular medicine. The synthetic routes to this intermediate are well-established and robust, providing a reliable source for the pharmaceutical industry. This guide has consolidated the available information on its history, synthesis, and characterization to serve as a valuable resource for professionals in the field.
References
- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2004013105A1 - Crystalline polymorphic and amorphous forms of benazepril hydrochloride - Google Patents [patents.google.com]
- 6. This compound [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 9. labproinc.com [labproinc.com]
The Strategic Role of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmaceutical intermediate, 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This key building block is instrumental in the synthesis of various therapeutic agents, most notably the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. This document will explore the chemical properties, synthesis protocols, and its crucial role in the development of pharmaceuticals. Furthermore, it will delve into the broader potential of the benzazepine scaffold in medicinal chemistry, particularly in the realm of neuroscience.
Introduction
This compound is a versatile heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its unique structural features, including a reactive bromine atom and a benzazepine core, make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. The primary application of this intermediate is in the manufacturing of Benazepril, a widely prescribed medication for the management of hypertension and heart failure.[1] Beyond this well-established role, the benzazepine framework is a recognized pharmacophore in the development of drugs targeting the central nervous system (CNS).[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [3] |
| Molecular Weight | 240.10 g/mol | [3] |
| CAS Number | 86499-96-9 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 164.0 - 168.0 °C | [1] |
| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water. | [1] |
| Purity | Typically >98.0% (GC) |
Synthesis of this compound
The synthesis of the title compound is a critical step in the overall manufacturing process of derived pharmaceuticals. Several synthetic routes have been reported, with the bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, being a common strategy.
Experimental Protocol: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Materials:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (dry)
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ice-water
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ether
-
Hexane
Procedure:
-
A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmoles) in dry chloroform (15 ml) is cooled to 0°C in an ice-salt bath.
-
Phosphorus pentachloride (1.5 g, 7.20 mmoles) is added, followed by a catalytic amount of iodine (15 mg). The mixture is stirred at 0°C under an argon atmosphere for 30 minutes.
-
Bromine (0.39 ml or 1.2 g, 7.51 mmoles) is added to the yellow solution. The reaction mixture is then warmed to room temperature and refluxed under argon for 4 hours.
-
The reaction mixture is poured into ice-water (20 g) and stirred. The phases are separated, and the aqueous phase is extracted with chloroform (25 ml).
-
The combined organic extracts are washed with water (5.0 ml), dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness in vacuo.
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:9) to yield the title compound as an off-white precipitate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70.1% | |
| Purity | >99% (by HPLC) | |
| Melting Point | 170-172 °C | |
| TLC Rf | 0.13 (Silica gel; EtOAc:Hexane-1:4) |
Spectral Data:
-
¹H NMR (CDCl₃): δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H).
-
¹³C NMR (CDCl₃): δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3.
Application in the Synthesis of Benazepril
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the ACE inhibitor, Benazepril.[1][4] The synthesis involves a multi-step process that transforms the bromo-intermediate into the final active pharmaceutical ingredient (API).
Synthetic Workflow for Benazepril
The following diagram illustrates the key transformations from this compound to Benazepril.
Caption: Synthetic pathway from the bromo-intermediate to Benazepril.
Experimental Protocol: Conversion to 3-azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 3-bromo-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one and sodium azide in DMSO is stirred at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the 3-azido derivative.
This azide intermediate is then further elaborated through N-alkylation and subsequent reduction and condensation steps to yield Benazepril.[4][5]
Mechanism of Action of Benazepril: ACE Inhibition
Benazepril, synthesized from the title intermediate, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors like Benazepril.
Caption: The RAAS pathway and the inhibitory action of Benazepril.
By inhibiting ACE, Benazepril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE (also known as kininase II) prevents the degradation of bradykinin, a vasodilator, further contributing to the antihypertensive effect.
Broader Potential in Pharmaceutical Development: A Gateway to Neuroactive Compounds
The benzazepine scaffold, the core structure of the title intermediate, is a privileged motif in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[2] Various derivatives have been explored for their potential in treating a range of neurological and psychiatric disorders.
Research has indicated that benzazepine derivatives can interact with various CNS targets, including dopamine and serotonin receptors. For instance, certain 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have shown high affinity for the D1 dopamine receptor, suggesting potential applications in conditions like Parkinson's disease.[6]
While specific pharmaceuticals, other than Benazepril, directly synthesized from this compound are not extensively documented in publicly available literature, its structural features make it a highly attractive starting point for the synthesis of novel CNS-active compounds. The bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. The inherent three-dimensionality of the benzazepine ring system is also advantageous for achieving specific and high-affinity interactions with biological targets.
Patents have been filed for various benzazepine derivatives for the treatment of neurological conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and stroke, highlighting the ongoing interest in this chemical class for CNS drug discovery.[7]
Conclusion
This compound stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its established and efficient use in the synthesis of the life-saving drug Benazepril underscores its importance. Beyond this, its underlying benzazepine structure holds significant promise for the development of the next generation of therapeutics, particularly for challenging neurological disorders. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of this versatile molecule. Further exploration of the synthetic utility of this intermediate is warranted to unlock new therapeutic possibilities.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Benazepril hydrochloride, TWT-8154, CGS-14824A, Cibacene, Briem, Cibacen, Lotensin-药物合成数据库 [drugfuture.com]
- 6. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
Technical Guide: Safety and Handling of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and key experimental considerations for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound is a critical intermediate in the synthesis of pharmaceuticals, most notably Benazepril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Adherence to strict safety protocols is essential when handling this reactive chemical.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[4][5] It is slightly soluble in organic solvents such as ethanol, benzene, and acetone, and insoluble in water.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 86499-96-9 | |
| Molecular Formula | C₁₀H₁₀BrNO | |
| Molecular Weight | 240.10 g/mol | [4] |
| Melting Point | 162-168 °C | [5][6] |
| Boiling Point | 383.2 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.5±0.1 g/cm³ | [6] |
| Flash Point | 185.5±27.9 °C | [6] |
| Appearance | White to off-white crystalline powder | [4][5][6] |
| Solubility | Slightly soluble in ethanol, benzene, acetone; insoluble in water. | [3][4][5] |
Safety and Hazard Information
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[7][8][9] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[7][9] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[7][9] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[7][9] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[7][9] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[7][9] |
Precautionary Statements & Handling
Safe handling of this compound requires strict adherence to the following precautions:
| Category | Precautionary Statement Codes |
| Prevention | P261, P264, P270, P271, P280 |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364 |
| Storage | P403+P233, P405 |
| Disposal | P501 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[10]
-
Skin Protection: Wear protective gloves (inspect prior to use) and a lab coat.[11] Contaminated clothing should be removed and washed before reuse.[9]
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for exposure to dust.[11]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[11] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: No specific data is available.
-
Incompatible Materials: No specific data is available.
-
Hazardous Decomposition Products: See Section 2.4.
Experimental Protocols
Synthesis of this compound
Multiple synthetic routes have been reported. A common method involves the bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[12][13][14]
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Anhydrous Chloroform (CHCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in anhydrous CHCl₃ (15 ml) in a flask equipped with a magnetic stirrer and under an argon atmosphere.[13]
-
Cool the solution to 0 °C using an ice-salt bath.[13]
-
Add PCl₅ (1.5 g, 7.20 mmol) and a catalytic amount of I₂ (15 mg). Stir the mixture at 0 °C for 30 minutes.[13]
-
Slowly add Br₂ (0.39 ml, 7.51 mmol) dropwise to the reaction mixture.[13]
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.[13]
-
After cooling, pour the mixture into ice-water (20 g) and separate the organic layer.[12]
-
Wash the aqueous layer with CHCl₃ (25 ml).[12]
-
Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.[12]
-
Evaporate the solvent under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel, eluting with an ethyl acetate/hexane mixture (e.g., 1:9 or 7:3) to yield the title compound as an off-white solid.[12][14]
Caption: Synthesis workflow for this compound.
Role in Pharmaceutical Synthesis and Biological Context
This compound is a key intermediate in the synthesis of Benazepril, an ACE inhibitor used to treat hypertension and heart failure.[1][2][3] Benazepril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[1][15] ACE inhibitors like Benazepril interrupt this pathway, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.
Experimental Workflow: Synthesis of a Benazepril Precursor
The following is a representative experimental workflow illustrating the use of a derivative of this compound in the synthesis of a Benazepril intermediate. This protocol is based on procedures described in the patent literature.[5]
Reaction: Coupling of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H--benzazepin-2-one-1-acetate with (S)-homophenylalanine.
Materials:
-
tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H--benzazepin-2-one-1-acetate
-
(S)-homophenylalanine
-
Isopropanol
-
Triethylamine
Procedure:
-
Dissolve tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H--benzazepin-2-one-1-acetate (100g, 0.34mol) and (S)-homophenylalanine (53g) in isopropanol (1.7L).[5]
-
Add triethylamine (42g) to the solution.[5]
-
Heat the mixture to 60°C with stirring and maintain for 24 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Filter the insoluble material and wash the filter cake with isopropanol.[5]
-
The filtrate, containing the desired Benazepril intermediate, can be carried forward to the next steps of esterification and salt formation.[5]
Caption: Workflow for the synthesis of a Benazepril precursor.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[9] Do not let the product enter drains.[11] Waste materials should be handled by a licensed waste disposal company.
This document is intended for informational purposes only and does not constitute a complete safety data sheet. Always consult the most up-to-date safety information from your supplier and follow all institutional safety protocols.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86499-96-9 Name: this compound [xixisys.com]
- 10. echemi.com [echemi.com]
- 11. capotchem.com [capotchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis Protocol for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: An Essential Intermediate for Benazepril
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound is a crucial intermediate in the manufacturing of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[1][2][3] The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, with the chemical formula C₁₀H₁₀BrNO, is a key building block in the synthesis of Benazepril and other related pharmaceutical compounds.[3][4] Its benzazepine core structure is of significant interest in medicinal chemistry.[4][5] The introduction of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, making it a versatile intermediate.[4] This document outlines two distinct synthetic routes to this compound, providing detailed procedural steps and quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [6] |
| Molecular Weight | 240.10 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 146-148 °C or 170-172 °C | [7][8] |
| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water | [3] |
| CAS Number | 86499-96-9 | [3][6] |
Synthesis Method 1: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This is the most commonly cited method for the preparation of the title compound. It involves the direct bromination of the lactam precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Reaction Scheme
Caption: Workflow for the synthesis of this compound via bromination.
Experimental Protocol
This protocol is a compilation of similar procedures found in the literature.[7][8]
Materials:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (CHCl₃), dry
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ice-water
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) for extraction
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (e.g., 1.0 g, 6.20 mmol) in dry chloroform (e.g., 15 ml).[7]
-
Addition of Reagents: Cool the solution to 0 °C using an ice-salt bath.[7] To this cooled solution, add phosphorus pentachloride (PCl₅) (e.g., 1.5 g, 7.20 mmol) in portions, followed by a catalytic amount of iodine (I₂) (e.g., 15 mg).[7] Stir the mixture at 0 °C for 30 minutes.
-
Bromination: Add bromine (Br₂) (e.g., 0.39 ml, 7.51 mmol) dropwise to the reaction mixture.[7]
-
Reaction: After the addition of bromine, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[7][8]
-
Workup: After the reaction is complete, pour the mixture into ice-water (e.g., 20 g).[7] Separate the organic layer and wash the aqueous layer with chloroform or dichloromethane.[7][8]
-
Drying and Evaporation: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[7] Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 or 1:4) to yield the pure this compound as an off-white solid.[7]
Quantitative Data Summary
| Reagent | Molar Ratio (to starting material) | Example Quantity |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 1.0 | 1.0 g (6.20 mmol)[7] |
| Phosphorus pentachloride (PCl₅) | ~1.16 | 1.5 g (7.20 mmol)[7] |
| Iodine (I₂) | catalytic | 15 mg[7] |
| Bromine (Br₂) | ~1.21 | 0.39 ml (7.51 mmol)[7] |
| Yield | ~70.1%[7] | |
| Purity | High, confirmed by ¹H-NMR and ¹³C-NMR[7] |
Synthesis Method 2: Rearrangement of a Naphthalimide Derivative
An alternative synthesis route involves the rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide using a strong acid.
Reaction Scheme
Caption: Workflow for the synthesis of this compound via rearrangement.
Experimental Protocol
Materials:
-
2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
-
Polyphosphoric acid
-
Water
-
Methanol
-
Activated carbon
Procedure:
-
Reaction Setup: In a suitable reaction vessel, heat polyphosphoric acid (e.g., 10 parts by weight).[7]
-
Addition of Starting Material: With stirring, add 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions to the heated polyphosphoric acid at a temperature of 60 °C.[7]
-
Reaction: Maintain the reaction mixture at this temperature for 20 hours.[7]
-
Hydrolysis: After the reaction is complete, add the reaction solution dropwise to water (e.g., 12.5 parts by weight) to hydrolyze the mixture and precipitate the crude product.[7]
-
Isolation of Crude Product: Wash the precipitate with water to obtain the crude this compound.[7]
-
Purification: To the crude product, add methanol (e.g., 10 parts by weight) and activated carbon (e.g., 0.1 part by weight).[7] Heat the mixture for decolorization.
-
Crystallization: Filter the hot solution and cool the filtrate to 10 °C for 20 hours to allow for crystallization.[7]
-
Final Product: Collect the crystals by centrifugation, wash, and dry to obtain the pure product.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Time | 20 hours | [7] |
| Reaction Temperature | 60 °C | [7] |
| Yield | Up to 98% | [1][7] |
| Purity | Up to 99.6% | [1][7] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary methods. The bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a direct approach, while the rearrangement of a naphthalimide derivative offers a high-yield alternative. The choice of method may depend on the availability of starting materials and desired scale of production. The protocols and data presented provide a solid foundation for the synthesis of this important pharmaceutical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Key Pharmaceutical Intermediate
Application Notes & Protocols for Researchers and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a crucial intermediate in the pharmaceutical industry.[1][2] Notably, it serves as a key building block in the synthesis of Benazepril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[2] The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Compound Profile
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₀BrNO | [3] |
| Molecular Weight | 240.10 g/mol | [2][3] |
| CAS Number | 86499-96-9 | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 146-148 °C, ~164 °C, 170-172 °C, 177 °C | [2][4][5][6] |
| Solubility | Insoluble in water; slightly soluble in ethanol, benzene, and acetone | [2] |
| Purity | ≥98% | [6][7] |
Experimental Protocols
Two primary synthetic routes for this compound are detailed below.
Protocol 1: Bromination of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This protocol describes the direct bromination of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Materials:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (CHCl₃), dry
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (e.g., 2.5 g) in dry chloroform (e.g., 30 ml).[4] Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition of Reagents: To the cooled solution, add phosphorus pentachloride (e.g., 3.2 g) in portions, maintaining the temperature between 0-5 °C.[4] Following the complete addition of PCl₅, add a catalytic amount of iodine (e.g., 30 mg).[4]
-
Bromination: Add bromine (e.g., 2.5 g) dropwise over a period of 5 minutes.[4]
-
Reflux: After the addition of bromine, warm the reaction mixture to room temperature and then reflux for 4 hours.[4][5]
-
Work-up:
-
Evaporate the chloroform under reduced pressure.[4]
-
Partition the residue between ice-water (e.g., 30 ml) and dichloromethane (e.g., 75 ml).[4]
-
Separate the organic phase, wash with water, and dry over anhydrous magnesium sulfate.[4][5]
-
Filter and evaporate the solvent to obtain the crude product.[4][5]
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 or 1:4) or ether and hexane (e.g., 7:3).[4][5]
-
Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.[5]
Quantitative Data Summary (Protocol 1):
| Parameter | Value | Reference |
| Yield | 70.1% | [5] |
| Melting Point | 146-148 °C or 170-172 °C | [4][5] |
| TLC Rf | 0.13 (Silica gel; EtOAc:Hexane-1:4) | [5] |
Protocol 2: Rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
This protocol involves a rearrangement reaction using polyphosphoric acid.
Materials:
-
2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
-
Polyphosphoric acid (PPA)
-
Methanol
-
Activated carbon
-
Water
Procedure:
-
Reaction Setup: In a dry reaction kettle, add pre-heated and melted polyphosphoric acid (e.g., 10 parts by weight).[5][8]
-
Addition of Starting Material: With stirring, add 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions, maintaining the temperature at 60 °C or 95°C.[5][9]
-
Reaction: Maintain the reaction mixture at the specified temperature (60°C for 20 hours or 95°C for 5 hours) with continuous stirring.[5][9]
-
Hydrolysis: After the reaction is complete, add the reaction solution dropwise to water (e.g., 12.5 parts by weight) to hydrolyze the mixture and precipitate the crude product.[5][8]
-
Initial Purification: Collect the crude this compound by filtration or centrifugation and wash with water.[5][9]
-
Decolorization and Recrystallization:
-
Isolation: Collect the purified crystals by centrifugation, wash, and dry to obtain the final product.[5][8]
Quantitative Data Summary (Protocol 2):
| Parameter | Value | Reference |
| Yield | up to 97-98% | [5][8][9] |
| Purity | up to 99.6% | [5][8][9] |
Experimental Workflows
Caption: Workflow for the synthesis of this compound via bromination.
Caption: Workflow for the synthesis of this compound via rearrangement.
Applications in Drug Development
This compound is a versatile compound with significant applications in pharmaceutical research and organic synthesis.[1] Its primary role is as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The benzazepine scaffold is of particular interest in neuropharmacology due to its structural similarities to known psychoactive compounds.[1] The presence of the bromine atom enhances its reactivity, making it a valuable reagent for creating diverse molecular structures and exploring new chemical pathways.[1] This compound is instrumental in advancing synthetic chemistry and providing researchers with the tools to develop novel therapeutic agents.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. 3 Bromo 1 3 4 5 Tetrahydro 2H 1 Benzazepin 2 One Intermediate Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Laboratory Preparation of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.[1][2] The protocols are based on established synthetic routes and include information on reagents, reaction conditions, purification, and expected yields.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 86499-96-9 |
| Molecular Formula | C10H10BrNO[3][4][5] |
| Molecular Weight | 240.10 g/mol [3][4][5] |
| Appearance | White to off-white solid[3][6] |
| Purity | ≥98%[6][7] |
| Melting Point | 146-148 °C or 170-172 °C (route dependent)[3][8] |
| Storage | -20°C[4] |
Introduction
This compound is a crucial building block in medicinal chemistry, most notably for the synthesis of Benazepril, a widely prescribed antihypertensive drug.[2] Its benzazepine structure is a valuable scaffold in the development of various therapeutic agents, particularly those targeting neurological disorders.[9] This document outlines two primary laboratory-scale synthetic methods for this compound.
Synthetic Pathways Overview
Two main synthetic routes for the preparation of this compound are detailed below. Route A involves the direct bromination of the corresponding unsubstituted lactam, while Route B utilizes a rearrangement reaction from a naphthalimide precursor.
Caption: Overview of Synthetic Routes.
Experimental Protocols
Route A: Direct Bromination of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This method involves the bromination of the parent lactam at the alpha position to the carbonyl group.
Materials and Reagents:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (CHCl3), dry
-
Phosphorus pentachloride (PCl5)
-
Iodine (I2)
-
Bromine (Br2)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Ice-water
Procedure:
-
Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in dry chloroform (15 ml) in a flask equipped with a stirrer and under an argon atmosphere.[3]
-
Cool the solution to 0°C using an ice-salt bath.
-
Add phosphorus pentachloride (1.5 g, 7.20 mmol) in portions, followed by a catalytic amount of iodine (15 mg).[3][8] Stir the mixture at 0°C for 30 minutes.
-
While maintaining the temperature at 0°C, add bromine (0.39 ml, 7.51 mmol) dropwise over 5 minutes.[3][8]
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.[3][8]
-
After cooling, pour the mixture into ice-water (20 g) and stir.[3]
-
Separate the organic phase. Wash the aqueous phase with chloroform (25 ml).
-
Combine the organic extracts, wash with water (5.0 ml), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[3][8]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 or 7:3).[3][8]
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.[3]
Quantitative Data (Route A):
| Parameter | Value | Reference |
| Yield | 70.1% | [3] |
| Melting Point | 170-172 °C | [3] |
| TLC Rf | 0.13 (EtOAc:Hexane 1:4) | [3] |
Route B: Rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
This method employs a Beckmann-type rearrangement facilitated by polyphosphoric acid and generally provides higher yields.
Materials and Reagents:
-
2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
-
Polyphosphoric acid (PPA)
-
Methanol
-
Activated carbon
-
Water
Procedure:
-
In a dry reaction vessel, add pre-heated and melted polyphosphoric acid (10 parts by weight).[1][3]
-
With stirring, add 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions, maintaining the temperature at 60-95°C.[2][3]
-
Maintain the reaction mixture at this temperature for 5 to 20 hours.[2][3]
-
After the reaction is complete, cool the mixture and add it dropwise to water (12.5 parts by weight) to hydrolyze the excess PPA and precipitate the crude product.[1][3]
-
Wash the crude this compound with water.[3]
-
For purification, add methanol (10 parts by weight) and activated carbon (0.1 parts by weight) to the crude product.[1][3]
-
Heat the mixture for decolorization, then filter.
-
Cool the filtrate to 10°C for 20 hours to allow for recrystallization.[1][3]
-
Collect the purified crystals by centrifugation or filtration, wash, and dry to obtain the final product.
Quantitative Data (Route B):
| Parameter | Value | Reference |
| Yield | up to 98% | [1][3] |
| Purity | up to 99.6% | [1][3] |
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized Laboratory Workflow.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. 3 Bromo 1 3 4 5 Tetrahydro 2h 1 Benzazepin 2 One Intermediate Chemical Name: 3-bromo-1 at Best Price in Hyderabad | Vvr Organics Private Limited [tradeindia.com]
- 8. prepchem.com [prepchem.com]
- 9. chemimpex.com [chemimpex.com]
Application Note: Purification of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one via Flash Chromatography
Abstract
This application note details a robust and efficient method for the purification of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the use of normal-phase flash column chromatography on silica gel to isolate the target compound from crude reaction mixtures, consistently yielding high purity (≥99%). This method is suitable for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
This compound is a crucial building block in the synthesis of pharmacologically active molecules. The purity of this intermediate is paramount to ensure the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely accessible and effective technique for the purification of organic compounds.
Experimental Protocol
The purification of crude this compound is achieved through flash column chromatography using a silica gel stationary phase and a non-polar mobile phase.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Diethyl Ether (ACS grade)
-
Flash chromatography system (or glass column)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
-
Standard laboratory glassware
Sample Preparation
The crude product is obtained after the reaction work-up, which typically involves extraction with an organic solvent and subsequent evaporation to dryness.[1][2] For purification, the crude solid is dissolved in a minimal amount of dichloromethane or the mobile phase to be used for chromatography. Alternatively, for larger scales, dry loading is recommended where the crude material is adsorbed onto a small amount of silica gel.
Thin-Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is essential to determine the appropriate solvent system and monitor the separation using TLC.
Table 1: TLC Conditions
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate:Hexane (1:4) |
| Visualization | UV light (254 nm) |
| Expected Rf Value | ~0.35 |
Flash Column Chromatography Protocol
Two effective mobile phase systems have been identified for the purification.
Table 2: Flash Chromatography Parameters
| Parameter | Method A | Method B |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Mobile Phase | Ether:Hexane (7:3)[1] | Ethyl Acetate:Hexane (1:9)[2] |
| Elution Mode | Isocratic | Isocratic |
| Loading | Dry or wet loading | Dry or wet loading |
| Fraction Collection | Monitor by TLC and pool pure fractions | Monitor by TLC and pool pure fractions |
Detailed Steps:
-
Column Packing: A slurry of silica gel in the chosen mobile phase is prepared and packed into the chromatography column.
-
Sample Loading: The prepared sample is carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column under positive pressure.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Results and Discussion
The described flash chromatography protocols effectively separate this compound from reaction byproducts and unreacted starting materials.
Table 3: Purity and Yield Data
| Parameter | Result |
| Purity (HPLC) | ≥ 99%[2] |
| Melting Point | 146-148 °C or 170-172 °C[1][2] |
| Appearance | White to off-white crystalline powder |
The choice between Method A and Method B for the mobile phase will depend on the specific impurities present in the crude mixture. It is recommended to perform preliminary TLC analysis with both solvent systems to determine the optimal conditions for separation. A purity of up to 99.6% has been reported for this compound following chromatographic purification.[2][3]
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The presented application note provides a detailed and reliable protocol for the purification of this compound using flash column chromatography. This method is straightforward, scalable, and yields a product of high purity, making it highly suitable for applications in drug discovery and development.
References
Application Note: Structural Characterization of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound with potential applications in pharmaceutical research and development.[1] Accurate structural elucidation and characterization of such molecules are critical for understanding their chemical properties, biological activity, and for ensuring quality control in synthetic processes. This application note provides detailed protocols and analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the comprehensive characterization of this compound.
Analytical Workflow
The overall workflow for the structural analysis involves sample preparation, acquisition of NMR and Mass Spectrometry data, followed by data processing and interpretation to confirm the chemical structure.
References
Application of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the Synthesis of Benazepril
Abstract
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a pivotal intermediate in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2][3] The strategic placement of the bromine atom at the 3-position of the benzazepine core allows for facile nucleophilic substitution, enabling the introduction of the crucial amino group required for the final drug structure. This document outlines the synthesis of this key intermediate and its subsequent conversion in the pathway to Benazepril, providing detailed experimental protocols and summarizing relevant quantitative data.
Introduction to Benazepril and the Renin-Angiotensin System
Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[2][4] Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4][5][6] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[4][5][6] By inhibiting ACE, benazeprilat decreases the levels of angiotensin II and increases the levels of bradykinin, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention.[3][4]
Synthesis of this compound
The title compound is typically synthesized via the bromination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Several methods have been reported, with variations in brominating agents and reaction conditions.
Experimental Protocol: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This protocol is a composite of methodologies described in the literature.[7][8]
Materials:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (CHCl₃), dry
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in dry chloroform (15 ml) is cooled to 0°C in an ice-salt bath.[7]
-
With stirring under an argon atmosphere, phosphorus pentachloride (1.5 g, 7.20 mmol) is added in portions, followed by a catalytic amount of iodine (15 mg).[7] The mixture is stirred at 0°C for 30 minutes.
-
Bromine (0.39 ml, 7.51 mmol) is added dropwise to the yellow solution.[7]
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.[7][8]
-
After cooling, the mixture is poured into ice-water (20 g) and stirred.[7]
-
The phases are separated, and the aqueous phase is extracted with chloroform (25 ml).[7]
-
The combined organic extracts are washed with water (5.0 ml), dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness under reduced pressure.[7]
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 or as determined by TLC) to yield this compound as an off-white solid.[7][8]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70.1% | [7] |
| Purity | Up to 99.6% | [7][9] |
| Melting Point | 170-172°C | [7] |
| TLC Rf | 0.13 (EtOAc:Hexane 1:4) | [7] |
Role in Benazepril Synthesis: Pathway and Mechanisms
The 3-bromo-lactam serves as a key precursor for introducing the side chain of Benazepril. The general strategy involves the substitution of the bromide with a nitrogen-containing nucleophile, which is then elaborated to the final drug structure. A common route proceeds via an azido intermediate, which is subsequently reduced to the amine.
Synthetic Pathway Overview
Caption: Synthetic pathway to Benazepril via the 3-bromo-lactam intermediate.
Experimental Protocol: Synthesis of 3-azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This protocol is based on a described synthetic step.[9][10]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound (1.9 g, 7.95 mmol) in DMF, add sodium azide (1.0 g, 15.38 mmol).[9]
-
Stir the mixture at room temperature under a nitrogen atmosphere overnight.[9]
-
Monitor the reaction for completion using a suitable method (e.g., LC-MS).[9]
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Wash the organic layer sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[9] This product is often used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~100% (crude) | [9] |
Alternative Microwave-Assisted Synthesis
Microwave-assisted synthesis has been shown to significantly reduce reaction times for the conversion of the 3-bromo-lactam.[11][12] For instance, the reaction of 3-bromo-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one with potassium phthalimide can be completed in minutes under microwave irradiation, compared to hours with conventional heating.[12]
Quantitative Data Comparison: Conventional vs. Microwave
| Reaction Step | Method | Reaction Time | Yield | Reference |
| Phthalimide Substitution | Conventional | 18 h | 65% | [12] |
| Phthalimide Substitution | Microwave (70W) | 4 min | 65% | [12] |
Subsequent Steps to Benazepril
Following the formation of the azido intermediate, the synthesis proceeds with N-alkylation and reduction.
-
N-Alkylation: The nitrogen atom of the lactam is alkylated, typically using an alkyl bromoacetate (e.g., tert-butyl bromoacetate or benzyl bromoacetate) in the presence of a base like sodium hydride (NaH).[10][13][14]
-
Reduction of Azide: The azido group is reduced to the primary amine. This is commonly achieved by catalytic hydrogenation using catalysts such as Raney-Ni or Palladium on carbon (Pd/C).[10][13]
-
Coupling and Final Steps: The resulting amino ester is then coupled with ethyl 2-oxo-4-phenylbutyrate via reductive amination, followed by deprotection and salt formation to yield Benazepril hydrochloride.[10][14][15]
Logical Workflow for Benazepril Synthesis from the Bromo-Intermediate
Caption: Key logical steps in the synthesis of Benazepril HCl.
Conclusion
This compound is a versatile and essential building block in the synthesis of Benazepril. Its preparation is well-documented, and its reactivity allows for the efficient introduction of the necessary functionalities to construct the final ACE inhibitor. The synthetic routes, while involving multiple steps, are robust and can be optimized, for instance, through the use of microwave-assisted techniques to reduce reaction times. The protocols and data presented here provide a comprehensive overview for researchers and professionals in drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 7. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Microwave-assisted Synthesis of an Important Intermediate of Benazepril - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 15. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Lorcaserin with a Focus on "3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin is a selective serotonin 5-HT2C receptor agonist that has been developed for the treatment of obesity.[1][2] The synthesis of Lorcaserin has been approached through various synthetic routes, each with its own set of advantages and challenges.[3][4][5][6][7] This document provides detailed application notes and protocols related to the synthesis of Lorcaserin.
While "3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" (CAS 86499-96-9) is a known benzazepine derivative, a direct, documented synthetic pathway from this specific bromo-lactam to Lorcaserin is not prominently described in the scientific literature.[8][9] However, its structure suggests its potential as a precursor. This document will therefore cover:
-
The synthesis of the precursor "this compound".
-
A plausible, hypothetical synthetic pathway from this precursor to Lorcaserin based on established chemical transformations.
-
Detailed protocols for established, alternative synthetic routes to Lorcaserin.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86499-96-9 | [1] |
| Molecular Formula | C10H10BrNO | [1] |
| Molecular Weight | 240.1 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 175-178 °C | [8] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the bromo-lactam precursor from 2,3,4,5-tetrahydro-1H-[3]-benzazepin-2-one.[10]
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3,4,5-tetrahydro-1H-[3]-benzazepin-2-one | 161.20 | 2.5 g | 0.0155 |
| Phosphorus pentachloride (PCl5) | 208.24 | 3.2 g | 0.0154 |
| Iodine (I2) | 253.81 | 30 mg | 0.00012 |
| Bromine (Br2) | 159.81 | 2.5 g | 0.0156 |
| Chloroform | - | 30 ml | - |
| Dichloromethane | - | 75 ml | - |
| Magnesium sulfate (anhydrous) | - | - | - |
| Ether | - | - | - |
| Hexane | - | - | - |
Procedure:
-
To a solution of 2,3,4,5-tetrahydro-1H-[3]-benzazepin-2-one (2.5 g) in chloroform (30 ml), add phosphorus pentachloride (3.2 g) in portions while maintaining the temperature at 0-5°C.[10]
-
After the addition is complete, add iodine (30 mg) followed by the dropwise addition of bromine (2.5 g) over 5 minutes.[10]
-
Reflux the mixture for 4 hours.[10]
-
Evaporate the chloroform and partition the residue between ice-water (30 ml) and dichloromethane (75 ml).[10]
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate under reduced pressure.[10]
-
Purify the crude residue by chromatography over silica gel, eluting with a mixture of ether and hexane (7:3).[10]
-
Concentration of the appropriate fractions yields 3-bromo-2,3,4,5-tetrahydro-1H-[3]-benzazepin-2-one.[10]
Protocol 2: Hypothetical Synthesis of Lorcaserin from this compound
This proposed pathway involves a series of standard organic transformations. Note: This is a theoretical route and has not been experimentally validated in the reviewed literature.
Proposed Synthetic Pathway:
Discussion of Steps:
-
Step 1: Lactam Reduction: The amide functionality in the bromo-lactam needs to be reduced to an amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or borane (BH3).[11] The choice of reagent would be critical to avoid unwanted side reactions, such as reduction of the bromine-carbon bond.
-
Step 2: N-Methylation: The secondary amine of the resulting benzazepine would then be methylated. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic method for this transformation.
-
Step 3: Aromatization and Chlorination: This is the most speculative step. The current precursor has a bromine at the 3-position, whereas Lorcaserin has a chlorine at the 8-position on the aromatic ring. A simple dehydrohalogenation is unlikely to result in the desired product. A more plausible, yet complex, route would involve dehydrohalogenation to an enamine, followed by a series of steps to introduce the chlorine at the correct position, which is not a straightforward transformation. A more likely scenario is that a different starting material is used in known syntheses.
-
Step 4: Chiral Resolution: The resulting racemic Lorcaserin would need to be resolved to isolate the active (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by separation.[3][7]
Protocol 3: Established Synthesis of Lorcaserin Hydrochloride
This protocol outlines a six-step synthesis of Lorcaserin hydrochloride, which has been reported to be suitable for scale-up production with a 23.1% overall yield.[7]
Experimental Workflow:
Key Steps and Reagents:
| Step | Transformation | Key Reagents |
| 1 | N-protection | Di-tert-butyl dicarbonate (Boc2O) |
| 2 | N-alkylation | Allyl bromide |
| 3 | Deprotection | Acidic conditions (e.g., HCl) |
| 4 | Intramolecular Friedel-Crafts alkylation | Lewis acid (e.g., AlCl3) |
| 5 | Chiral resolution | L-(+)-tartaric acid |
| 6 | Salification | HCl |
Detailed procedure would require access to the specific publication, but the key transformations are outlined above.
Data Summary
Quantitative Data for Established Lorcaserin Synthesis:
| Parameter | Value | Reference |
| Overall Yield | 23.1% | [7] |
| Purity | 99.9% | [7] |
| Enantiomeric Excess (ee) | >99.8% | [7] |
Conclusion
While "this compound" is a valid chemical entity, its role as a direct precursor in a documented synthesis of Lorcaserin is not established. A hypothetical pathway can be proposed but requires significant experimental validation. For practical synthetic applications, researchers and drug development professionals should refer to established and scalable routes, such as the six-step synthesis from 2-(4-chlorophenyl)ethanamine, which has been demonstrated to produce high-purity Lorcaserin hydrochloride with excellent enantioselectivity.[7] These established methods provide a more reliable and documented foundation for the synthesis of this important pharmaceutical agent.
References
- 1. usbio.net [usbio.net]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. Development and optimization of a new synthetic process for lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
Application Notes and Protocols: The Role of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the Synthesis of Novel ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including contraction, adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is associated with various pathological conditions such as hypertension, glaucoma, and cancer. Consequently, the development of potent and selective ROCK inhibitors is a significant focus in medicinal chemistry and drug discovery. The benzazepinone scaffold has emerged as a promising core structure for the design of novel kinase inhibitors. This document outlines the application of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a key intermediate in the synthesis of a new class of ROCK inhibitors. Its strategic bromination at the 3-position provides a versatile handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
The ROCK Signaling Pathway
The ROCK signaling pathway is a central regulator of cellular contractility and morphology. Activated by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC promotes the assembly of actin-myosin filaments and cellular contraction. Concurrently, phosphorylation of MLCP inhibits its activity, leading to a net increase in phosphorylated MLC. This dual regulation amplifies the contractile signal. ROCK inhibitors block this cascade, leading to smooth muscle relaxation and other cellular effects.
Caption: Simplified ROCK signaling pathway and the point of intervention for ROCK inhibitors.
Synthesis of Benzazepinone-Based ROCK Inhibitors
The synthesis of novel ROCK inhibitors from this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods allow for the introduction of various aryl, heteroaryl, or amine substituents at the 3-position of the benzazepinone core, which is crucial for optimizing potency and selectivity.
A representative synthetic workflow is depicted below, showcasing a Suzuki-Miyaura coupling to introduce an aromatic moiety, a common feature in many kinase inhibitors for interaction with the hinge region of the ATP-binding pocket.
Caption: General workflow for the synthesis of 3-aryl-benzazepinone ROCK inhibitors.
Experimental Protocols
The following are generalized protocols for the synthesis of a representative ROCK inhibitor using a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask, add this compound, the corresponding arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/ethanol/water solvent mixture, followed by the addition of Pd(PPh₃)₄.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired 3-aryl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Data Presentation: Biological Activity of Representative Benzazepinone-Based ROCK Inhibitors
While specific data for ROCK inhibitors directly synthesized from this compound is not yet publicly available, the following table summarizes the biological activity of structurally related 8-(azaindolyl)-benzoazepinones, demonstrating the potential of this scaffold.[1][2]
| Compound ID | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | PKA IC₅₀ (nM) | ROCK1/PKA Selectivity | ROCK2/PKA Selectivity |
| 1 | 1.2 | 0.6 | >1000 | >833 | >1667 |
| 2 | 0.8 | 0.5 | 800 | 1000 | 1600 |
| 3 | 0.5 | 0.3 | 500 | 1000 | 1667 |
| 4 | 15 | 8 | >10000 | >667 | >1250 |
Data is representative of the benzazepinone scaffold's potential and is sourced from studies on analogous compounds.[1][2]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel ROCK inhibitors. The amenability of the 3-bromo position to established and robust cross-coupling methodologies provides a straightforward route to a diverse library of analogues. The promising biological activity of related benzazepinone-based ROCK inhibitors underscores the potential of this scaffold in developing potent and selective therapeutics for a range of diseases. The protocols and data presented herein offer a solid foundation for researchers to embark on the design and synthesis of next-generation ROCK inhibitors.
References
Application Notes and Protocols: The 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core, and specifically its 3-bromo derivative (CAS No. 86499-96-9), represents a versatile and privileged scaffold in medicinal chemistry.[1][2] This bicyclic structure is a key building block in the synthesis of various therapeutic agents, demonstrating its utility across different disease areas.[1][3] Initially recognized for its role as a crucial intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, recent research has unveiled its potential in the development of targeted cancer therapies, particularly as a scaffold for kinase inhibitors.[2][4][5] The bromine atom at the 3-position enhances its reactivity, making it a valuable starting point for the synthesis of diverse compound libraries.[1]
This document provides detailed application notes on the utilization of the 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold in drug design, focusing on its application in the development of cardiovascular and anti-cancer agents. It includes experimental protocols for the synthesis of key derivatives and for relevant biological assays.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 86499-96-9 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~164 °C | [2] |
| Solubility | Slightly soluble in ethanol, benzene, and acetone; insoluble in water. | [2] |
Application 1: Cardiovascular Drug Design - ACE Inhibitors
The most prominent application of this compound is as a key intermediate in the synthesis of Benazepril, a potent ACE inhibitor used in the management of hypertension.[2] The synthesis involves the reaction of the brominated scaffold with L-homophenylalanine, followed by further chemical transformations.
Signaling Pathway: Renin-Angiotensin System
Caption: The Renin-Angiotensin system and the inhibitory action of Benazeprilat.
Experimental Protocols
Protocol 1: Synthesis of 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (A Key Intermediate for Benazepril)
This protocol describes a common route to the amino derivative from the bromo-scaffold.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Raney Nickel
-
Ethanol
Procedure:
-
Azide Formation:
-
Stir a mixture of this compound (1.0 eq) and sodium azide (2.0 eq) in DMF at room temperature under a nitrogen atmosphere overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, add ethyl acetate and wash the organic layer with water and then brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo. The crude 3-azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be used in the next step without further purification.
-
-
Reduction to Amine:
-
Dissolve the crude azido compound in ethanol-water.
-
Add Raney Nickel to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
-
Application 2: Oncology Drug Design - Kinase Inhibitors
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold has been successfully utilized in the design of dual Aurora A and Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibitors.[4][5] By employing a "cut and glue" strategy, researchers have synthesized 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones, which demonstrate potent inhibitory activity against these cancer-related kinases.[4][5]
Signaling Pathways: Aurora A and VEGFR
Caption: Inhibition of Aurora A and VEGFR signaling pathways by benzazepinone-based inhibitors.
Quantitative Data: Kinase Inhibitory Activity
| Compound | Aurora A IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | VEGFR-3 IC₅₀ (µM) |
| 2a | 2.5 | 3.3 | 6.0 |
Data extracted from Molecules 2021, 26(6), 1611.[4]
Experimental Protocols
Protocol 2: Synthesis of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones via Suzuki Coupling
This protocol outlines the synthesis of the kinase inhibitor scaffold from a brominated precursor, which can be derived from this compound through further synthetic steps to introduce the bromine at the 7-position.
Materials:
-
7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
(2-anilinopyrimidin-4-yl)boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine 7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq), the boronic acid derivative (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general method to assess the inhibitory activity of synthesized compounds against Aurora A and VEGFR kinases.
Materials:
-
Recombinant human Aurora A or VEGFR-2 kinase
-
Kinase substrate (e.g., Kemptide for Aurora A)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Prepare a mixture of the kinase substrate and ATP in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compounds or DMSO (for positive and negative controls) to the wells.
-
Add the substrate/ATP mixture to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted kinase to the wells (except for the negative control).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of a wide range of therapeutic agents. Its established role in the synthesis of the ACE inhibitor Benazepril and its emerging application in the design of potent kinase inhibitors for oncology highlight its significance in modern drug discovery. The synthetic versatility and the biological relevance of the benzazepinone core make it an attractive scaffold for further exploration in various therapeutic areas. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel derivatives based on this promising chemical framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the versatile scaffold, 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, for applications in medicinal chemistry. The benzazepine core is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
Introduction to the this compound Scaffold
The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antidepressant, antihypertensive, and anti-ischemic properties. The bromo-substituted analog, this compound, serves as a crucial intermediate for the introduction of various substituents at the C3-position, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This document outlines key derivatization strategies and provides detailed protocols for common and effective cross-coupling reactions.
Key Derivatization Strategies
The bromine atom at the C3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The most relevant of these for the derivatization of the target scaffold are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for introducing aryl, heteroaryl, or vinyl substituents.
-
Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes. This introduces a linear alkyne moiety, which can be a key pharmacophore or a handle for further functionalization.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a powerful tool for introducing diverse amino substituents.
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes, leading to the introduction of vinyl groups.
These reactions allow for the systematic exploration of the chemical space around the benzazepinone core, facilitating structure-activity relationship (SAR) studies.
Pharmacological Relevance: Targeting the ROCK Signaling Pathway
Derivatives of the benzazepinone scaffold have shown promise as potent and selective inhibitors of Rho-associated protein kinases (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular functions such as contraction, adhesion, and motility. Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer, and glaucoma. Inhibition of ROCK is therefore a promising therapeutic strategy.
Caption: ROCK Signaling Pathway and Inhibition by Benzazepinone Derivatives.
Quantitative Data of Benzazepinone Derivatives as ROCK Inhibitors
The following table summarizes the in vitro activity of a series of 8-(azaindolyl)-benzazepinone derivatives, which are close analogs of derivatives that can be synthesized from this compound. This data highlights the potential of this scaffold in developing potent ROCK inhibitors.[1][2]
| Compound | R Group | ROCK1 Ki (nM)[2] | ROCK2 Ki (nM)[2] | pEC50 (Cellular Assay)[2] |
| 1 | H | 0.8 | 0.6 | 7.9 |
| 2 | 4-Fluorophenyl | 0.5 | 0.4 | 8.3 |
| 3 | 3-Methoxyphenyl | 1.2 | 0.9 | 7.5 |
| 4 | 4-Pyridyl | 2.5 | 1.8 | 6.5 |
| 5 | 2-Thienyl | 0.7 | 0.5 | 7.3 |
Experimental Protocols
The following are detailed, generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 3-alkynyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add the anhydrous solvent (THF or DMF).
-
Add the amine base (TEA or DIPEA, 2-3 eq).
-
Add the terminal alkyne (1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or other suitable ligand (0.08 eq)
-
NaOt-Bu or Cs₂CO₃ (1.5 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and the ligand (0.08 eq) to a dry reaction vessel.
-
Add the base (NaOt-Bu or Cs₂CO₃, 1.5 eq), this compound (1.0 eq), and the anhydrous solvent.
-
Add the amine (1.2 eq).
-
Seal the vessel and heat to 80-110 °C until the reaction is complete (monitor by LC-MS).
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Heck Coupling
Objective: To synthesize 3-vinyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
P(o-tolyl)₃ or PPh₃ (0.04 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous DMF or acetonitrile
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the anhydrous solvent and triethylamine (2.0 eq).
-
Add the alkene (1.5 eq).
-
Heat the reaction to 80-120 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction, filter to remove palladium salts, and concentrate the filtrate.
-
Redissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Purify the crude product via column chromatography.
These protocols provide a solid foundation for the derivatization of the this compound scaffold. The resulting diverse library of compounds can then be screened for a wide range of biological activities, paving the way for the discovery of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes reported for the preparation of this compound:
-
Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: This method involves the direct bromination of the lactam precursor at the alpha-position. Common reagents for this transformation include bromine (Br₂) in the presence of phosphorus pentachloride (PCl₅) and a catalytic amount of iodine.
-
Rearrangement of a Naphthalimide Precursor: This alternative route utilizes a Beckmann-type rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide using a strong acid catalyst, such as polyphosphoric acid (PPA), to yield the desired benzazepinone ring structure.[1]
Q2: What is the expected yield for the synthesis of this compound?
A2: The reported yields vary significantly depending on the chosen synthetic route and purification method. The polyphosphoric acid-mediated rearrangement has been reported to achieve yields as high as 98%.[1] The direct bromination route has a reported yield of around 70.1% after chromatographic purification.[1] Achieving high yields with the bromination method can be more challenging due to the potential for side reactions.
Q3: What are the most common side products in the bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?
A3: The most common side products in the alpha-bromination of cyclic ketones and amides are over-brominated species, such as the di-bromo adduct. Aromatic ring bromination is another potential side reaction, especially if the reaction conditions are not carefully controlled. The use of phosphorus pentachloride could also potentially lead to the formation of chlorinated impurities.
Q4: How can I minimize the formation of side products during the bromination reaction?
A4: To minimize side product formation, consider the following:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is often a more selective and easier-to-handle alternative to liquid bromine for allylic and benzylic brominations, which can also be applied to the alpha-bromination of carbonyl compounds. It provides a low, steady concentration of bromine, which can help to avoid over-bromination.
-
Control stoichiometry: Avoid using a large excess of the brominating agent.
-
Optimize reaction temperature: Maintain the recommended temperature throughout the reaction to improve selectivity. For the PCl₅/Br₂ method, the initial addition is typically carried out at 0-5°C.[2]
Q5: Are there any specific safety precautions I should take when working with polyphosphoric acid (PPA)?
A5: Yes, PPA is a highly viscous and corrosive acid.
-
Handling: Due to its high viscosity, PPA can be difficult to stir at room temperature. It is often necessary to gently heat it to facilitate mixing.[3]
-
Workup: The workup of PPA reactions by adding water is highly exothermic. Always add the reaction mixture slowly to ice-water with vigorous stirring to dissipate the heat effectively.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling PPA.
Troubleshooting Guides
Low Yield in the Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Insufficient brominating agent. 2. Reaction time too short. 3. Low reaction temperature. | 1. Ensure accurate stoichiometry of the brominating agent. 2. Monitor the reaction by TLC and extend the reaction time if necessary. 3. Gradually increase the reaction temperature as specified in the protocol (e.g., reflux after initial addition at low temperature). |
| Formation of multiple products (observed by TLC/NMR) | 1. Over-bromination (di-bromination). 2. Aromatic ring bromination. 3. Formation of chlorinated byproducts. | 1. Use a milder brominating agent like N-Bromosuccinimide (NBS). 2. Avoid excess brominating agent. 3. Maintain strict temperature control. 4. Consider alternative synthetic routes if side products are difficult to separate. |
| Product loss during workup or purification | 1. Product is partially soluble in the aqueous phase. 2. Inefficient extraction. 3. Decomposition on silica gel during chromatography. | 1. Saturate the aqueous phase with brine (NaCl) to decrease the solubility of the organic product. 2. Perform multiple extractions with the organic solvent. 3. Neutralize the crude product before chromatography. 4. Consider recrystallization as an alternative to chromatography if applicable. |
Issues with the Polyphosphoric Acid (PPA) Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Inefficient mixing due to high viscosity of PPA. 2. Reaction temperature too low or too high. 3. Incomplete reaction. | 1. Ensure vigorous mechanical stirring throughout the reaction. 2. Gently pre-heat the PPA to reduce viscosity before adding the starting material. 3. Carefully control the reaction temperature as specified in the protocol.[1] 4. Increase the reaction time and monitor progress by TLC. |
| Difficult workup | 1. Highly exothermic reaction upon addition of water. 2. Formation of a solid mass that is difficult to handle. | 1. Add the hot PPA mixture slowly and in portions to a large volume of vigorously stirred ice-water. 2. Use a flask that is large enough to accommodate potential foaming and splashing. |
| Product is impure | 1. Incomplete rearrangement. 2. Side reactions such as fragmentation. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Purify the crude product by recrystallization or chromatography. |
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthesis Routes
| Synthetic Route | Key Reagents | Reported Yield | Purification Method | Reference |
| Bromination | PCl₅, I₂, Br₂, CHCl₃ | 70.1% | Silica Gel Chromatography | [1] |
| Rearrangement | Polyphosphoric Acid (PPA) | up to 98% | Recrystallization | [1] |
Experimental Protocols
Protocol 1: Bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one[2]
-
Preparation: Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in dry chloroform (15 ml) in a round-bottom flask under an argon atmosphere.
-
Addition of Reagents: Cool the solution to 0°C using an ice-salt bath. Add phosphorus pentachloride (1.5 g, 7.20 mmol) in portions, followed by iodine (15 mg). Stir the mixture at 0°C for 30 minutes.
-
Bromination: Add bromine (0.39 ml, 7.51 mmol) dropwise to the yellow solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Workup: Pour the cooled reaction mixture into ice-water (20 g) and stir. Separate the phases and extract the aqueous phase with chloroform (25 ml).
-
Purification: Combine the organic extracts, wash with water (5.0 ml), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:hexane (1:9) to yield this compound.
Protocol 2: Rearrangement using Polyphosphoric Acid[1]
-
Preparation: Add 10 parts by weight of heated, melted polyphosphoric acid to a dry reaction vessel equipped with a mechanical stirrer.
-
Addition of Starting Material: With stirring, add 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide in portions at a temperature of 60°C.
-
Reaction: Maintain the reaction mixture at this temperature for 20 hours.
-
Workup: Add the reaction solution dropwise to 12.5 parts by weight of water to hydrolyze the mixture and precipitate the crude product.
-
Purification: Wash the crude product. Add 10 parts by weight of methanol and 0.1 parts by weight of activated carbon. Heat the mixture for decolorization. Filter the hot solution and cool the filtrate to 10°C for 20 hours to allow for crystallization. Centrifuge, wash, and dry the crystals to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in the bromination synthesis.
References
Technical Support Center: Synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The focus is on avoiding the formation of common side products to improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Issue 1: Low Yield of the Desired Monobrominated Product
-
Possible Cause A: Incomplete Reaction. The bromination reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged reaction times or higher temperatures can also lead to the formation of side products.
-
-
Possible Cause B: Suboptimal Reagent Activity. The activity of the brominating agent (e.g., Bromine, N-Bromosuccinimide) may be compromised.
-
Solution: Use freshly opened or properly stored brominating agents. The purity of solvents and other reagents is also crucial; ensure they are anhydrous where specified.
-
-
Possible Cause C: Product Degradation. The brominated product might be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed promptly after the reaction is complete. Use mild quenching agents and avoid unnecessarily harsh acidic or basic conditions.
-
Issue 2: Formation of Di-brominated Side Products
-
Possible Cause A: Excess Brominating Agent. Using a molar excess of the brominating agent is a primary cause of di-bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents). Slow, dropwise addition of the brominating agent to the reaction mixture can help maintain a low concentration and favor monobromination.
-
-
Possible Cause B: Reaction Temperature is Too High. Higher temperatures can increase the rate of the second bromination.
-
Solution: Maintain the recommended reaction temperature. For the bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, initial cooling (e.g., 0-5°C) during the addition of reagents is often employed, followed by reflux.[1] Careful temperature control is critical.
-
Issue 3: Presence of Impurities from Ring Cleavage (Von Braun Amide Degradation)
-
Possible Cause: Use of Phosphorus Pentachloride (PCl₅). PCl₅ is known to cause the Von Braun amide degradation, which leads to the cleavage of the lactam ring.[2]
-
Solution: If ring-opened byproducts are a significant issue, consider alternative methods that do not employ PCl₅. If PCl₅ is necessary for the activation of the lactam, carefully control the reaction conditions (temperature and reaction time) to minimize this side reaction.
-
Issue 4: Difficulty in Purifying the Final Product
-
Possible Cause: Similar Polarity of Product and Impurities. The desired monobrominated product and the di-brominated side product may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution with a solvent system like ethyl acetate/hexane is commonly used.[3] Using a high-quality silica gel and ensuring proper column packing are essential for achieving good separation. Recrystallization from a suitable solvent, such as methanol, can also be an effective purification step.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most frequently reported method is the direct bromination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This is typically achieved using elemental bromine (Br₂) in a suitable solvent like chloroform, often with the addition of phosphorus pentachloride (PCl₅) and a catalytic amount of iodine (I₂).[1][3]
Q2: What are the primary side products to watch out for in this synthesis?
A2: The main potential side products are:
-
Di-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Formed from over-bromination.
-
Ring-opened byproducts: Resulting from the Von Braun amide degradation, particularly when using PCl₅.[2]
-
Unreacted starting material: Due to incomplete reaction.
Q3: How can I minimize the formation of the di-brominated side product?
A3: To minimize di-bromination, you should:
-
Use a precise stoichiometric amount of the brominating agent.
-
Add the brominating agent slowly and at a low temperature.
-
Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Q4: What is the role of PCl₅ and I₂ in the bromination reaction?
A4: In the context of lactam bromination, PCl₅ is believed to act as an activating agent, potentially by converting the amide to a more reactive species. Iodine can act as a catalyst in halogenation reactions.
Q5: What is the best way to purify the crude product?
A5: The most effective purification method is typically column chromatography on silica gel, using a solvent system such as ethyl acetate and hexane.[1][3] Subsequent recrystallization from a solvent like methanol can further enhance the purity of the final product.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition | Expected Impact on Monobromination | Expected Impact on Di-bromination | Expected Impact on Ring Cleavage |
| Stoichiometry of Br₂ | 1.0 - 1.1 equivalents | Optimal | Minimized | No direct impact |
| > 1.2 equivalents | May decrease due to over-bromination | Significant increase | No direct impact | |
| Temperature | Low (0-5 °C initially) | Controlled reaction | Minimized | Minimized |
| High (prolonged reflux) | May decrease due to side reactions | Increased | Increased (with PCl₅) | |
| Reaction Time | Optimal (monitored by TLC) | Maximized | Minimized | Minimized |
| Excessive | Potential for product degradation | Increased | Increased (with PCl₅) | |
| PCl₅ | Presence | May increase reactivity | - | Potential for ring cleavage |
| Absence | May require alternative activation | - | Avoided |
Experimental Protocols
Key Experiment: Synthesis of this compound via Bromination
This protocol is based on a commonly cited synthetic route.[1][3]
Materials:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (dry)
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ice-water
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (e.g., 2.5 g) in dry chloroform (e.g., 30 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add phosphorus pentachloride (e.g., 3.2 g) in portions while maintaining the temperature between 0-5 °C.[1]
-
After the addition of PCl₅ is complete, add a catalytic amount of iodine (e.g., 30 mg).[1]
-
Slowly add bromine (e.g., 2.5 g) dropwise over a period of about 5 minutes, ensuring the temperature remains low.
-
After the addition of bromine, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and evaporate the chloroform under reduced pressure.
-
Partition the residue between ice-water (e.g., 30 ml) and dichloromethane (e.g., 75 ml).
-
Separate the organic layer, and dry it over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., a 1:9 or 3:7 ratio).[1][3]
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low melting point and appears as an off-white or yellowish powder. What is the expected appearance and melting point?
A1: The expected appearance of pure this compound is a white to off-white crystalline powder.[1][2] The reported melting point varies slightly across different sources, generally falling within the range of 146°C to 172°C.[3][4] A low or broad melting point, along with a yellowish tint, typically indicates the presence of impurities.
Q2: I am observing persistent colored impurities in my product. How can I remove them?
A2: The presence of colored impurities is a common issue. One effective method to address this is recrystallization with activated carbon.[5] Dissolve the crude product in a suitable solvent like methanol, add a small amount of activated carbon, and heat the mixture.[5] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration. Subsequent cooling of the filtrate should yield purer, colorless crystals.
Q3: My TLC analysis after initial purification shows multiple spots. What are the likely impurities and how can I improve separation?
A3: Multiple spots on TLC suggest the presence of unreacted starting materials, byproducts, or degradation products. The choice of purification technique is crucial for effective separation.
-
Chromatography: Column chromatography over silica gel is a standard method for purifying this compound.[3][4] If you are seeing co-eluting spots, consider adjusting the solvent system polarity. Common eluents are mixtures of ether and hexane (e.g., 7:3) or ethyl acetate and hexane (e.g., 1:9 to 1:4).[3][4] A shallower gradient or isocratic elution with a less polar solvent system might improve the separation of closely related impurities.
-
Recrystallization: If the impurities have significantly different solubility profiles from the product, recrystallization can be an effective and scalable purification method. Methanol has been reported as a suitable solvent for recrystallization.[5]
Q4: I am experiencing low recovery after column chromatography. What are the potential causes and solutions?
A4: Low recovery during column chromatography can be due to several factors:
-
Product Adsorption: The lactam functionality and the bromine atom can lead to strong interactions with the silica gel, causing some product to remain on the column. To mitigate this, you can try using a more polar eluent system once the desired product has been eluted to wash the column.
-
Improper Solvent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. Conversely, if it is not polar enough, the product may not elute at all. Careful optimization of the solvent system using TLC is essential.
-
Product Instability: While not widely reported for this specific compound, some bromo-lactams can be unstable on silica gel over long periods.[6] Try to perform the chromatography as quickly as possible.
Q5: Can I use a purification method other than chromatography?
A5: Yes, recrystallization is a viable alternative, particularly for removing impurities with different solubility characteristics.[5] A procedure involving dissolving the crude product in methanol, decolorizing with activated carbon, followed by cooling to induce crystallization has been reported to yield a product with high purity (99.6%) and in high yield (98%).[4][5]
Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrNO | [1][7] |
| Molecular Weight | 240.10 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 146-148 °C, 164 °C, 170-172 °C | [1][3][4] |
| Solubility | Slightly soluble in ethanol, benzene, acetone; Insoluble in water | [1][2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography [3][4]
-
Preparation of the Column: Prepare a silica gel column using a slurry packing method with the chosen eluent system (e.g., ether:hexane 7:3 or ethyl acetate:hexane 1:9).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, monitoring the fractions by TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization [5]
-
Dissolution: Place the crude product in a flask and add methanol. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization: Add a small amount of activated carbon to the hot solution and continue to heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold methanol, and dry them under vacuum.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-1, 3, 4, 5-Tetrahydro-2h-Benzo[B]Azepin-2-One CAS 86499-96-9 for Organic Synthesis - 3-Bromo-1 3 4 5-Tetrahydro- and 3-Bromo-2 [megawidechem.en.made-in-china.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This valuable intermediate is notably used in the synthesis of Benazepril Hydrochloride, an ACE inhibitor for treating cardiovascular conditions like hypertension.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most frequently cited method is the direct bromination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[3][4] This typically involves the use of bromine (Br₂) in the presence of phosphorus pentachloride (PCl₅) and a catalytic amount of iodine (I₂) in a chlorinated solvent like chloroform.[3][4]
Q2: What is the role of phosphorus pentachloride (PCl₅) and iodine (I₂) in the reaction?
While the exact mechanism isn't detailed in the provided literature, PCl₅ is likely used to activate the lactam substrate, potentially by converting the amide into a more reactive imidoyl chloride or a related species. Iodine often acts as a catalyst in bromination reactions, facilitating the formation of a more potent electrophilic bromine species.
Q3: What are the typical yields and purity for this reaction?
Reported yields for the synthesis of this compound are generally high, with some sources claiming yields as high as 98% and purity up to 99.6% after purification.[3][5] Another protocol reported a yield of 70.1%.[3]
Q4: What are the key physical properties of this compound?
The compound is typically a white to off-white crystalline powder.[2][6] It is insoluble in water but slightly soluble in organic solvents such as ethanol, benzene, and acetone.[2] The melting point is reported in the range of 146-148°C, 162-165°C, 170-172°C, and 177°C.[3][4][6][7]
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Reagents | Ensure the bromine and phosphorus pentachloride are fresh and have been stored under appropriate conditions to prevent degradation. PCl₅ is sensitive to moisture. |
| Insufficient Reaction Time or Temperature | The reaction is typically initiated at a low temperature (0-5°C) and then refluxed for several hours (e.g., 4 hours).[3][4] Ensure the reflux temperature is reached and maintained for the specified duration. |
| Poor Quality Starting Material | Verify the purity of the starting material, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, as impurities can interfere with the reaction. |
| Inefficient Quenching and Extraction | The reaction is typically quenched with ice-water.[3][4] Ensure a complete separation of the organic and aqueous layers during extraction to avoid loss of product. |
Problem 2: Formation of Multiple Products (e.g., Di-brominated Species)
| Potential Cause | Suggested Solution |
| Excess Bromine | Use the stoichiometric amount or a slight excess of bromine as specified in the protocol. Adding bromine dropwise at a controlled temperature can help prevent over-bromination. |
| High Reaction Temperature | While reflux is necessary, excessively high temperatures might promote side reactions. Maintain a controlled reflux. |
| Prolonged Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid extending the reaction time unnecessarily, which could lead to the formation of byproducts. |
Problem 3: Unreacted Starting Material Remaining
| Potential Cause | Suggested Solution |
| Insufficient Brominating Agent | Ensure the molar equivalents of bromine and PCl₅ are as specified in the protocol. |
| Short Reaction Time | If TLC or LC-MS analysis shows a significant amount of starting material, consider extending the reflux time. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to promote contact between the reactants. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures.[3][4]
Materials:
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (CHCl₃), dry
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Ice-water
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) for extraction
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate:Hexane mixture)
Procedure:
-
Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in dry chloroform in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add phosphorus pentachloride in portions, maintaining the low temperature.
-
Add a catalytic amount of iodine to the mixture.
-
Add bromine dropwise over a period of 5 minutes, ensuring the temperature remains low.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for approximately 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane or chloroform.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields from Literature
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) | PCl₅ (1.5 g, 7.20 mmol), I₂ (15 mg), Br₂ (0.39 ml, 7.51 mmol) | Dry CHCl₃ (15 ml) | 0°C then reflux | 4 hours | 70.1% | [3] |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (2.5 g) | PCl₅ (3.2 g), I₂ (30 mg), Br₂ (2.5 g) | Chloroform (30 ml) | 0-5°C then reflux | 4 hours | Not specified | [4] |
| 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide | Polyphosphoric acid, Methanol, Activated carbon | - | 60°C then 10°C | 20 hours | up to 98% | [3] |
Visualizations
References
Technical Support Center: Synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Welcome to the technical support center for the scale-up synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low Yield of Bromination Reaction
-
Question: My bromination reaction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in the bromination step can be attributed to several factors. Incomplete activation of the lactam, insufficient brominating agent, or suboptimal reaction temperature can all play a role. Ensure that the phosphorus pentachloride (PCl₅) is added portion-wise at a controlled temperature (0-5°C) to achieve complete activation.[1] The dropwise addition of bromine is also critical to maintain control over the reaction.[1] Refluxing for an adequate duration, typically around 4 hours, is necessary for the reaction to go to completion.[1][2]
Issue 2: Formation of Impurities and Byproducts
-
Question: I am observing significant impurity peaks in the crude product analysis. How can I minimize byproduct formation?
-
Answer: The formation of di-brominated or other side products is a common issue in bromination reactions. To mitigate this, precise control over the stoichiometry of the brominating agent is crucial. Using N-bromosuccinimide (NBS) as a milder brominating agent can sometimes offer better selectivity compared to liquid bromine.[3] Additionally, maintaining a consistent temperature throughout the reaction and ensuring efficient stirring of the reaction mixture on a larger scale can help to minimize localized "hot spots" that may lead to side reactions. Post-reaction, a thorough work-up, including washing the organic phase with water, is important to remove inorganic byproducts.[2]
Issue 3: Difficulties in Product Purification and Isolation
-
Question: I am struggling with the purification of the final product on a larger scale. What are the recommended methods?
-
Answer: The crude product often requires purification to achieve the desired purity of >99%.[2][4] For scale-up, column chromatography over silica gel, while effective at the lab scale, can be challenging.[1][2] Recrystallization is a more viable option for large quantities. Methanol has been reported as a suitable solvent for recrystallization, often with the use of activated carbon for decolorization.[2][4] Cooling the filtrate to around 10°C for an extended period (e.g., 20 hours) can maximize the recovery of the purified product.[2][4]
Issue 4: Safety Concerns with Brominating Agents
-
Question: What are the primary safety concerns when handling brominating agents like Br₂ and PCl₅ on a larger scale, and how can they be mitigated?
-
Answer: Both bromine (Br₂) and phosphorus pentachloride (PCl₅) are hazardous materials. Bromine is a corrosive and toxic fuming liquid, while PCl₅ reacts vigorously with water.[3][5] On a large scale, it is imperative to work in a well-ventilated area, preferably in a closed system, and use appropriate personal protective equipment (PPE).[6] For dose-controlled addition of solid reagents like PCl₅, specialized powder dosing systems are recommended. To avoid the hazards associated with liquid bromine, consider using N-bromosuccinimide (NBS), which is a solid and generally easier to handle, though it also requires careful handling.[3][5] Continuous flow bromination is an emerging safer alternative that minimizes the inventory of hazardous reagents at any given time.[7]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: The most common starting material is 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[1] An alternative route involves the rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide using polyphosphoric acid.[2][4][8]
Q2: What are the key reagents and catalysts used in the bromination step?
A2: The bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the use of phosphorus pentachloride (PCl₅) for activation, followed by the addition of elemental bromine (Br₂).[1][2] A catalytic amount of iodine is also sometimes added.[1][2]
Q3: What are the optimal reaction conditions for the bromination reaction?
A3: The initial activation with PCl₅ is typically carried out at a low temperature, around 0-5°C.[1] Following the addition of bromine, the reaction mixture is refluxed for several hours to ensure completion.[1][2]
Q4: What are the expected yield and purity of the final product?
A4: With optimized protocols, the purity of this compound can be as high as 99.6%, with yields reaching up to 98%.[2][4] However, on a larger scale, achieving such high yields may require careful optimization of reaction and purification conditions.
Q5: Are there any greener or more sustainable alternatives for the bromination step?
A5: Yes, there is a growing interest in developing greener bromination methods to avoid the use of hazardous reagents like elemental bromine.[9] Using N-bromosuccinimide (NBS) is a common alternative.[5] Furthermore, continuous flow technologies are being explored to improve the safety and sustainability of bromination reactions by allowing for in-situ generation of the brominating agent.[7]
Quantitative Data Summary
Table 1: Comparison of Reported Yields and Purity
| Starting Material | Brominating Agent | Purification Method | Reported Yield | Reported Purity | Reference |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | PCl₅, I₂, Br₂ | Column Chromatography | 70.1% | Not Specified | [2] |
| 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide | Polyphosphoric Acid (rearrangement) | Recrystallization | up to 98% | up to 99.6% | [2][4] |
Experimental Protocols
Protocol 1: Bromination of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Preparation: A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (2.5 g) in chloroform (30 ml) is prepared in a suitable reaction vessel.[1]
-
Activation: The solution is cooled to 0-5°C. Phosphorus pentachloride (3.2 g) is added in portions while maintaining the temperature in this range.[1]
-
Catalyst Addition: Iodine (30 mg) is added to the mixture.[1]
-
Bromination: Bromine (2.5 g) is added dropwise over a period of 5 minutes.[1]
-
Reaction: The reaction mixture is then refluxed for 4 hours.[1]
-
Work-up: The chloroform is evaporated, and the residue is partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase is collected, dried over magnesium sulfate, and evaporated under reduced pressure.[1]
-
Purification: The crude residue is purified by chromatography over silica gel, eluting with a mixture of ether and hexane (7:3).[1]
Protocol 2: Synthesis via Rearrangement
-
Reaction Setup: Heated, melted polyphosphoric acid (10 parts by weight) is added to a dry reaction kettle.[2][4]
-
Addition of Starting Material: With stirring, 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added in portions at a temperature of 60°C. The reaction is held at this temperature for 20 hours.[2][4]
-
Hydrolysis: The reaction solution is added dropwise to water (12.5 parts by weight) to induce hydrolysis and precipitate the crude product.[2][4]
-
Isolation of Crude Product: The crude this compound is collected by centrifugation and washed.[2][4][8]
-
Purification: Methanol (10 parts by weight) and activated carbon (0.1 parts by weight) are added to the crude product. The mixture is heated for decolorization and then filtered. The filtrate is cooled to 10°C for 20 hours to allow for crystallization. The purified product is collected by centrifugation, washed, and dried.[2][4]
Visualizations
Caption: Synthesis and Purification Workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. echemi.com [echemi.com]
- 5. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 6. Bromination - Expertise for Pharma Intermediates [ganeshremedies.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Alternative Brominating Agents for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Synthesis
Welcome to the technical support center for the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the selection of appropriate brominating agents. While molecular bromine (Br₂) is a traditional reagent for this transformation, safety and handling concerns often necessitate the use of alternatives. This guide provides a comparative overview of alternative brominating agents, detailed experimental protocols, and troubleshooting advice to ensure successful and safe laboratory operations.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to molecular bromine (Br₂) for the α-bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?
A1: Molecular bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling and safety risks.[1] It can cause severe burns upon contact and is harmful if inhaled. Alternative brominating agents are often solids, which are easier and safer to handle, and can offer improved selectivity, potentially reducing the formation of side products.[1]
Q2: What are the most common and effective alternative brominating agents for this type of α-bromination?
A2: N-Bromosuccinimide (NBS) is a widely used and effective alternative for α-bromination of carbonyl compounds.[2] Other viable options include Pyridinium hydrobromide perbromide (PHPB) and Phenyltrimethylammonium perbromide (PTAB), which are also solid reagents and are considered safer alternatives to liquid bromine.[3][4]
Q3: How does the reactivity of these alternative agents compare to molecular bromine?
A3: Generally, molecular bromine is a stronger brominating agent.[1] N-Bromosuccinimide's reactivity can be tuned by the choice of solvent and the use of radical initiators or acid catalysts.[2] In some cases, enhancing the reactivity of NBS with catalytic activators may be necessary for less reactive substrates.[5] PHPB and PTAB are also effective and their reactivity can be influenced by the reaction conditions.
Q4: What are the main side reactions to be aware of when using alternative brominating agents?
A4: A common side reaction is di-bromination, where two bromine atoms are added to the α-position. This can often be minimized by the slow addition of the brominating agent.[6] For substrates with multiple reactive sites, bromination at other positions, such as the aromatic ring, can occur. The choice of solvent and reaction conditions can help to control selectivity.[7]
Comparative Overview of Alternative Brominating Agents
The selection of a suitable brominating agent is critical and depends on the specific requirements of your experiment, including scale, desired purity, and safety considerations. The following table summarizes the key characteristics and performance of common alternatives to molecular bromine for the α-bromination of lactams and related carbonyl compounds.
| Brominating Agent | Formula | Molecular Weight ( g/mol ) | Form | Typical Reaction Conditions | Reported Yield (%) | Key Advantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Radical initiator (AIBN or benzoyl peroxide) in a non-polar solvent (e.g., CCl₄), or acid catalysis.[2] | 60-95 (Substrate dependent) | Easy to handle solid, provides a low concentration of Br₂, minimizing side reactions.[1] |
| Pyridinium hydrobromide perbromide (PHPB) | C₅H₆NBr₃ | 319.82 | Red crystalline solid | Acetic acid or other polar solvents, often at room temperature.[8] | 70-90 (For ketones) | Solid, stable, and safer alternative to liquid bromine.[8] |
| Phenyltrimethylammonium Perbromide (PTAB) | C₉H₁₄NBr₃ | 375.93 | Crystalline solid | THF or other aprotic solvents, often requires reflux.[3] | 80-95 (For ketones) | Efficient and selective reagent, easy to handle solid.[9] |
Experimental Protocols
The following are generalized protocols for the α-bromination of a lactam substrate like 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using alternative brominating agents. Note: These protocols may require optimization for your specific substrate and experimental setup.
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) with Radical Initiation
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq).
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: α-Bromination using Pyridinium hydrobromide perbromide (PHPB)
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Pyridinium hydrobromide perbromide (PHPB)
-
Glacial acetic acid
-
Water
-
Saturated sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 eq) in glacial acetic acid.
-
Add Pyridinium hydrobromide perbromide (1.1 eq) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times typically range from 2 to 8 hours.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then with saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive NBS. 2. Insufficient initiation (for radical reactions). 3. Low reactivity of the substrate. | 1. Recrystallize NBS from water before use. 2. Increase the amount of radical initiator or use a UV lamp to initiate the reaction. 3. Consider using a more reactive brominating agent or add a catalytic amount of acid (e.g., p-TsOH) to promote enolization.[10] |
| Formation of Di-brominated Product | 1. Excess brominating agent. 2. High local concentration of the brominating agent. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of the brominating agent. 2. Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period.[6] |
| Bromination on the Aromatic Ring | The reaction conditions favor electrophilic aromatic substitution. | 1. For NBS, use non-polar solvents like CCl₄ for radical bromination. Polar solvents like DMF can promote aromatic bromination.[2] 2. Conduct the reaction in the absence of strong Lewis acids. |
| Difficult Purification | The product is unstable or co-elutes with byproducts. | 1. α-bromo lactams can be unstable; it is advisable to use the crude product directly in the next step if possible. 2. If purification is necessary, use a quick column chromatography with a suitable solvent system and handle the product at low temperatures. |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates a generalized workflow for the α-bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using an alternative brominating agent.
This decision-making flowchart can help in selecting the most appropriate alternative brominating agent based on experimental priorities.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Phenyltrimethylammonium Perbromide (PTAB) [commonorganicchemistry.com]
- 4. Pyridinium Hydrobromide Perbromide [organic-chemistry.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" stability and degradation pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The information provided is intended to help troubleshoot common issues related to the stability and degradation of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a question-and-answer format.
Issue 1: Appearance of a new, more polar peak in the HPLC chromatogram during sample analysis.
-
Question: I am analyzing my sample of this compound and I observe a new, earlier-eluting (more polar) peak that grows over time, especially in acidic or basic aqueous solutions. What could this be?
-
Answer: This is likely due to the hydrolysis of the lactam (cyclic amide) ring in the benzazepinone structure.[1][2] Amides can hydrolyze under both acidic and basic conditions to form a carboxylic acid and an amine. In this case, the product would be 3-amino-4-(2-aminophenyl)butanoic acid, which is significantly more polar than the parent compound and would thus elute earlier in a reverse-phase HPLC system. To confirm this, you can perform a forced degradation study under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitor the growth of this peak. To minimize this degradation, ensure your samples are maintained at a neutral pH and stored at low temperatures.
Issue 2: Loss of the bromine atom from the molecule, as suggested by mass spectrometry data.
-
Question: My mass spectrometry results show a significant peak corresponding to the mass of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (de-brominated parent compound). What could be causing this?
-
Answer: The loss of bromine can occur through a few pathways, most notably photodegradation or reductive debromination. Brominated organic compounds are known to be susceptible to photolysis, where exposure to light, particularly UV light, can cause cleavage of the carbon-bromine bond.[3][4][5] This process often follows pseudo-first-order kinetics. To prevent this, protect your samples from light by using amber vials or covering them with aluminum foil. Reductive debromination can also occur in the presence of certain reducing agents or catalysts. Evaluate your experimental conditions for any potential reductants.
Issue 3: Observation of unexpected oxidation products.
-
Question: I am observing peaks in my analysis that correspond to the addition of oxygen to my molecule. What are the likely oxidation pathways?
-
Answer: While the lactam itself is relatively stable to further oxidation, the rest of the molecule has sites that could be susceptible. The benzene ring can be hydroxylated, or the aliphatic carbons of the seven-membered ring could be oxidized, potentially to hydroxyl or keto functionalities.[6][7][8] The presence of oxidizing agents, even atmospheric oxygen over long periods, especially in the presence of light or metal catalysts, can promote such reactions. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a problem.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place.[5] A tightly sealed container is necessary to protect it from moisture and air. For optimal stability, storage at -20°C under an inert atmosphere (nitrogen or argon) is recommended, especially for long-term storage or for use as an analytical standard.
Q2: What are the main degradation pathways for this compound?
A2: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The lactam ring can open under acidic or basic conditions to form an amino acid derivative. Benzazepinones are known to be prone to hydrolysis in acidic conditions.[3]
-
Photodegradation: The carbon-bromine bond is susceptible to cleavage upon exposure to light, leading to debromination.[3][4][5]
-
Oxidation: The aromatic ring and the aliphatic backbone can be oxidized in the presence of oxidizing agents or through auto-oxidation.[6][7][8]
Q3: What solvents are recommended for preparing solutions of this compound?
A3: For analytical purposes, acetonitrile and methanol are common choices. For experimental work, the choice of solvent will depend on the reaction conditions. Be aware that protic solvents like water and methanol can participate in hydrolysis, especially at non-neutral pH and elevated temperatures. For long-term storage in solution, aprotic solvents like DMSO or DMF are often used, but it is crucial to use high-purity, dry solvents, as water content can lead to hydrolysis over time.
Q4: Are there any known incompatibilities for this compound?
A4: The compound is incompatible with strong oxidizing agents.[5] It should also be kept away from strong acids and bases to prevent hydrolysis of the lactam ring.
Quantitative Data Summary
As no specific quantitative stability data for this compound is available in the public domain, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl (aq) | 24 | 60 | Hydrolysis Product | |
| 0.1 M NaOH (aq) | 24 | 60 | Hydrolysis Product | |
| 3% H₂O₂ (aq) | 24 | 25 | Oxidation Products | |
| Photolytic (UV lamp) | 24 | 25 | De-brominated Product | |
| Thermal (dry heat) | 72 | 80 |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) in a quartz cuvette.
-
Expose the solution to a UV lamp (e.g., 254 nm or a broad-spectrum photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial in a calibrated oven at a high temperature (e.g., 80°C).
-
At specified time points, remove a sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Quantify the parent peak and any degradation products. Mass spectrometry can be used to identify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Technical Support Center: Chiral Separation of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound?
The most common and effective techniques for the enantioseparation of this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (CSP).[1][2] Capillary Electrophoresis (CE) can also be a powerful tool, particularly for analytical scale separations.[3][4] The choice between these techniques often depends on the scale of the separation (analytical vs. preparative), available equipment, and the specific characteristics of the enantiomers.[5]
Q2: How do I select an appropriate chiral stationary phase (CSP) for my separation?
Selecting the right CSP is crucial for achieving a successful chiral separation.[6][7] For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are excellent starting points.[8] These are known for their broad applicability in resolving a wide range of chiral compounds.[1] Cyclodextrin-based CSPs can also be effective, particularly in reversed-phase mode, if the analyte possesses an aromatic ring.[5] A screening approach using a small set of diverse CSPs is often the most efficient way to identify a suitable column.[5]
Q3: What are the typical mobile phases used for the chiral separation of this compound?
For normal-phase HPLC, typical mobile phases consist of a mixture of an alkane (like hexane or heptane) and an alcohol (such as isopropanol or ethanol).[9] In reversed-phase HPLC, mixtures of water or buffer with acetonitrile or methanol are common.[6] For Supercritical Fluid Chromatography (SFC), the mobile phase is typically composed of supercritical carbon dioxide with an alcohol modifier like methanol or ethanol.[10][11]
Q4: My enantiomers are not separating. What should I do?
If you are not observing any separation, consider the following troubleshooting steps:
-
Confirm CSP suitability: Your chosen chiral stationary phase may not be appropriate for your molecule. It is advisable to screen a few different types of CSPs.[5][6]
-
Optimize the mobile phase: Systematically vary the composition of your mobile phase. Small changes in the percentage of the alcohol modifier in normal-phase HPLC or the organic modifier in reversed-phase HPLC can significantly impact selectivity.[6]
-
Adjust the temperature: Temperature can have a complex effect on chiral recognition.[6] Experiment with both lower and higher temperatures, as this can sometimes improve resolution or even invert the elution order.[6]
-
Consider mobile phase additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[5] For acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) may be beneficial.[5]
Troubleshooting Guides
Issue 1: Poor Resolution of Enantiomers
Symptoms:
-
Peaks are overlapping or only a single peak is observed.
-
Resolution factor (Rs) is less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs, such as polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and cyclodextrin-based columns.[5] |
| Suboptimal Mobile Phase Composition | In normal-phase HPLC, vary the alcohol (e.g., isopropanol, ethanol) percentage in 5% increments.[6] In reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) concentration. |
| Incorrect Temperature | Systematically vary the column temperature. Lower temperatures often enhance enantioselectivity.[6] |
| Inappropriate Mobile Phase Additives | For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[5] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, leading to inaccurate integration and reduced resolution.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Add a competing agent to the mobile phase. For basic compounds, use a basic modifier like 0.1% DEA. For acidic compounds, use an acidic modifier like 0.1% TFA.[6] |
| Column Overload | Reduce the sample concentration and injection volume.[6] |
| Column Contamination or Degradation | Wash the column with a strong solvent, as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[6] |
| Inappropriate pH of Mobile Phase (Reversed-Phase) | Adjust the pH of the aqueous component of the mobile phase to be at least 1-2 pH units away from the pKa of your analyte.[6] |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times shift between injections or between different analytical runs.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase.[7] |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature.[6] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| "Memory Effects" from Additives | If you have previously used mobile phase additives, residual amounts can affect subsequent separations. Thoroughly flush the column and HPLC system when changing methods.[7] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Normal Phase)
-
Column Selection: Start with a polysaccharide-based CSP such as Chiralcel® OD-H or Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
Initial Screening:
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 n-hexane/isopropanol) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Inject a 1 mg/mL solution of the racemic this compound.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Optimization:
-
If no separation is observed, decrease the polarity of the mobile phase by increasing the percentage of n-hexane.
-
If retention is too long, increase the percentage of the alcohol modifier.
-
If resolution is poor, try a different alcohol modifier (e.g., switch from isopropanol to ethanol) or adjust the column temperature.
-
Protocol 2: Chiral SFC Method Development
-
Column Selection: Utilize a polysaccharide-based CSP compatible with SFC (e.g., Chiralpak® IC).
-
Mobile Phase: Use supercritical CO₂ as the main mobile phase component with an alcohol co-solvent (modifier), such as methanol or ethanol.
-
Initial Screening:
-
Set the back pressure to a constant value (e.g., 150 bar).
-
Equilibrate the column with a starting mobile phase composition (e.g., 85% CO₂ and 15% methanol) at a flow rate of 3.0 mL/min.
-
Set the column temperature to 40 °C.
-
Inject the sample.
-
-
Optimization:
-
Vary the percentage of the co-solvent. Increasing the co-solvent percentage will generally decrease retention time.[12]
-
Experiment with different alcohol co-solvents (methanol, ethanol, isopropanol) as this can significantly alter selectivity.[10]
-
Adjusting the back pressure and temperature can also influence the separation.[12]
-
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Reversed Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Cyclodextrin-based or polysaccharide-based |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Table 2: Typical Starting Conditions for Chiral SFC Method Development
| Parameter | Setting |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IC) |
| Mobile Phase | CO₂/Methanol (80:20 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
Visualizations
Caption: Workflow for Chiral Separation Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. eijppr.com [eijppr.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Enantiomeric separation of proton pump inhibitors on new generation chiral columns using LC and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" managing exothermic reactions during scale-up
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the scale-up of the synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is the alpha-bromination of the lactam precursor, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This reaction typically involves the use of elemental bromine (Br₂) and a catalyst or promoter such as phosphorus pentachloride (PCl₅) in a suitable solvent like chloroform. The reaction of these reagents with the lactam is highly energetic and requires careful temperature control.
Q2: Why is managing the exotherm critical during scale-up?
A2: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat removal. An unmanaged exotherm can lead to a rapid increase in temperature and pressure, creating a dangerous runaway reaction. Potential consequences include boiling of the solvent, vessel over-pressurization, release of toxic fumes (bromine and hydrogen bromide), and the formation of unwanted byproducts, ultimately impacting reaction safety, yield, and purity.
Q3: What are the key parameters to monitor and control during the bromination reaction?
A3: The most critical parameters are:
-
Temperature: The internal reaction temperature should be continuously monitored.
-
Reagent Addition Rate: The rate at which bromine is added to the reaction mixture directly influences the rate of heat generation.
-
Agitation: Efficient stirring is crucial for uniform heat distribution and to prevent localized hot spots.
-
Concentration: The concentration of reactants can affect the reaction rate and the magnitude of the exotherm.
Q4: What are the potential side reactions if the temperature is not controlled?
A4: Poor temperature control can lead to several side reactions, including:
-
Polybromination: The formation of di- or poly-brominated species.
-
Degradation: Decomposition of the starting material, product, or solvent.
-
Formation of Impurities: Increased temperature can promote alternative reaction pathways, leading to a more complex impurity profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid, uncontrolled temperature rise during bromine addition. | 1. Bromine addition rate is too high.2. Inadequate cooling capacity.3. Poor mixing. | 1. Immediately stop the addition of bromine.2. Ensure the reactor's cooling system is functioning at maximum capacity.3. Increase the agitation speed to improve heat transfer.4. If the temperature continues to rise, consider an emergency quench with a pre-cooled solution of a reducing agent like sodium bisulfite. |
| Low yield of the desired product. | 1. Incomplete reaction.2. Product degradation due to high temperatures.3. Formation of side products. | 1. Monitor the reaction by an appropriate analytical method (e.g., TLC, HPLC) to ensure completion.2. Maintain strict temperature control throughout the reaction.3. Optimize the reaction temperature and addition rate at a smaller scale before proceeding to a larger scale. |
| Presence of significant impurities, including poly-brominated species. | 1. Localized high concentrations of bromine.2. Elevated reaction temperature. | 1. Ensure efficient mixing to rapidly disperse the added bromine.2. Add bromine sub-surface to promote rapid reaction.3. Maintain the recommended reaction temperature. |
| Reaction does not initiate after bromine addition. | 1. Low reaction temperature.2. Inactive reagents. | 1. After the initial controlled addition at low temperature, a controlled warm-up to the reaction temperature may be necessary.[1] 2. Verify the quality and purity of the starting material and reagents. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established literature procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 161.20 | 2.5 g | 0.0155 |
| Chloroform (CHCl₃) | 119.38 | 30 mL | - |
| Phosphorus pentachloride (PCl₅) | 208.24 | 3.2 g | 0.0154 |
| Iodine (I₂) | 253.81 | 30 mg | 0.00012 |
| Bromine (Br₂) | 159.81 | 2.5 g (0.8 mL) | 0.0156 |
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2.5 g of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 30 mL of chloroform.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
While maintaining the temperature between 0-5 °C, add 3.2 g of phosphorus pentachloride in portions.
-
After the addition of PCl₅ is complete, add 30 mg of iodine.
-
Slowly add 2.5 g of bromine dropwise over a period of 5-10 minutes, ensuring the temperature does not exceed 5 °C.
-
After the bromine addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TFC).
-
After the reaction is complete, cool the mixture and evaporate the chloroform under reduced pressure.
-
Partition the residue between ice-water (30 mL) and dichloromethane (75 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by chromatography on silica gel.
Scale-Up Considerations for Managing Exotherm
| Parameter | Laboratory Scale | Pilot/Production Scale | Key Considerations for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, heat removal is a limiting factor. | - A thorough understanding of the reactor's heat transfer capabilities is essential.- Reaction calorimetry studies are highly recommended to determine the heat of reaction and the maximum rate of heat release. |
| Reagent Addition | Manual, rapid addition is often manageable. | Automated, controlled addition is necessary. | - Employ a semi-batch process where bromine is added at a controlled rate to match the reactor's cooling capacity.- Consider dosing based on real-time temperature feedback. |
| Mixing | Efficient mixing is easily achieved with a magnetic stir bar. | Mechanical agitation with optimized impeller design is required. | - Inefficient mixing can lead to localized hot spots and an increased risk of runaway reactions.- Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in the reactor. |
| Safety | Standard laboratory safety measures. | - Redundant cooling systems.- Emergency quench systems.- Pressure relief devices.- Containment systems. | - A comprehensive hazard and operability (HAZOP) study should be conducted before scale-up. |
Visualizations
Caption: Workflow for managing the exothermic bromination reaction.
Caption: Decision tree for troubleshooting a runaway exotherm.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of various pharmaceuticals. We will delve into two principal strategies: the direct bromination of the corresponding lactam and a multi-step approach involving a Beckmann rearrangement. This objective analysis, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, purity, scalability, and safety.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: Direct Bromination | Route 2: Beckmann Rearrangement |
| Starting Material | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide or γ-Butyrolactone |
| Key Transformation | Electrophilic α-bromination | Beckmann rearrangement |
| Reported Yield | ~70%[1] | Up to 98%[1] |
| Reported Purity | Chromatographic purification required[2] | Up to 99.6% after recrystallization[1] |
| Reaction Stages | 1 stage from the lactam | Multiple stages |
| Scalability | Potentially scalable | Established for industrial production |
| Key Reagents | PCl₅, I₂, Br₂ | Polyphosphoric acid, or a multi-step process involving bromination and oximation reagents |
| Safety Considerations | Use of corrosive and toxic reagents like PCl₅ and Br₂. | Use of strong acids like polyphosphoric acid. |
Route 1: Direct Bromination of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This approach involves the direct α-bromination of the pre-formed lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. It is a more direct route, assuming the availability of the starting lactam.
Experimental Protocol
A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmol) in dry chloroform (15 ml) is cooled to 0°C.[1] To this solution, phosphorus pentachloride (1.5 g, 7.20 mmol) is added, followed by a catalytic amount of iodine (15 mg).[1] Bromine (0.39 ml, 7.51 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.[1] After cooling, the mixture is poured into ice-water, and the organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1] The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield this compound.[1]
Yield: 70.1%[1]
Logical Workflow for Route 1
Caption: Direct bromination of the pre-synthesized lactam.
Route 2: Multi-step Synthesis via Beckmann Rearrangement
This route is characterized by the construction of the seven-membered ring through a Beckmann rearrangement of an oxime precursor. Two main variations of this route have been reported, differing in their starting materials.
Variation 2a: Starting from 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide
This highly efficient variation utilizes a rearranged naphthalimide derivative to directly form the target molecule.
Experimental Protocol
To pre-heated and melted polyphosphoric acid, 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide is added in portions at 60°C. The reaction is maintained at this temperature for 20 hours.[1] The reaction mixture is then carefully added dropwise to water to induce hydrolysis and precipitation of the crude product.[1] The crude solid is collected, washed, and then purified by recrystallization from methanol with activated carbon to afford pure this compound.[1]
Yield: up to 98%[1] Purity: up to 99.6%[1]
Variation 2b: Starting from γ-Butyrolactone
This pathway involves the synthesis of an α-tetralone intermediate, which then undergoes bromination, oximation, and finally the Beckmann rearrangement.
General Synthetic Pathway (Detailed experimental data for all steps is not consistently available in the literature)
-
Friedel-Crafts Acylation: γ-Butyrolactone is reacted with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-phenylbutanoic acid, which is then cyclized to α-tetralone.
-
α-Bromination: The α-tetralone is then brominated at the α-position.
-
Oximation: The resulting α-bromo-tetralone is converted to its oxime derivative using hydroxylamine.
-
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement, typically in the presence of a strong acid, to yield the final product, this compound.
Signaling Pathway for the Beckmann Rearrangement
Caption: Key steps of the Beckmann rearrangement.
Supporting Experimental Data
1H NMR (CDCl3): δ 8.85 (br s, 1H, NH), 7.26-7.19 (m, 2H, Ar-H), 7.14 (dd, J=7.7, 1.4 Hz, 1H, Ar-H), 7.05 (d, J=7.7 Hz, 1H, Ar-H), 3.86 (dd, J=11.3, 8.0 Hz, 1H, CHBr), 2.96 (m, 1H, CH₂), 2.70 (m, 1H, CH₂), 2.49 (m, 1H, CH₂), 2.27 (m, 1H, CH₂).[3]
13C NMR (CDCl3): δ 171.4 (C=O), 136.3 (Ar-C), 133.3 (Ar-C), 129.6 (Ar-CH), 128.0 (Ar-CH), 126.3 (Ar-CH), 122.4 (Ar-CH), 59.1 (CHBr), 34.9 (CH₂), 28.3 (CH₂).[3]
Conclusion
The choice between the direct bromination and the Beckmann rearrangement routes for the synthesis of this compound will largely depend on the specific requirements of the research or production setting.
-
Route 1 (Direct Bromination) offers a more straightforward and shorter synthesis from the corresponding lactam. However, it may provide a lower yield and necessitates chromatographic purification. The availability and synthesis of the starting lactam also need to be considered.
-
Route 2 (Beckmann Rearrangement) , particularly the variation starting from 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide, demonstrates significantly higher yields and purity, making it an attractive option for obtaining high-quality material. While it involves more synthetic steps to prepare the starting material, the overall efficiency and purity of the final product are superior. The variation starting from γ-butyrolactone presents a potentially cost-effective approach, though a detailed and optimized experimental protocol is less readily available in the literature.
For large-scale production where high purity and yield are paramount, the Beckmann rearrangement approach appears to be the more advantageous route. For smaller-scale laboratory synthesis where the starting lactam is readily available, the direct bromination method offers a quicker, albeit lower-yielding, alternative.
References
Yield Analysis of Synthetic Methods for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methods for producing 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of pharmaceuticals such as the ACE inhibitor Benazepril.[1][2] The following sections detail the experimental protocols and yield data for prominent synthetic routes, offering a valuable resource for process optimization and selection.
Comparative Yield Analysis
The synthesis of this compound can be broadly categorized into two main strategies: direct bromination of the corresponding lactam and a multi-step approach involving a Beckmann rearrangement. The choice of method significantly impacts the final yield and purity of the product.
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Purity |
| Method 1: Direct Bromination | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | PCl5, I2, Br2 | 70.1% | N/A |
| Method 2: Beckmann Rearrangement | 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide | Polyphosphoric acid | Up to 98% | 99.6% |
| Method 3: Multi-step Synthesis via Oxidation and Rearrangement | Tetrahydronaphthalene | Chromium acetate, air, subsequent reagents | ~90% (for 1-tetralone intermediate) | N/A |
| Method 4: Multi-step Synthesis from γ-butyrolactone derivatives | γ-butyrolactone and γ-butyrolactone chloride | Phosphoric acid/phosphorus pentoxide | N/A | N/A |
Experimental Protocols
Method 1: Direct Bromination of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
This method involves the direct bromination of the pre-existing benzazepinone ring system.
Protocol: A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.0 g, 6.20 mmoles) in dry chloroform (15 ml) is cooled to 0°C using an ice-salt bath.[3] To this solution, phosphorus pentachloride (1.5 g, 7.20 mmoles) is added, followed by iodine (15 mg).[3] The mixture is stirred at 0°C under an argon atmosphere for 30 minutes.[3] Subsequently, bromine (0.39 ml or 1.2 g, 7.51 mmoles) is added, and the reaction mixture is warmed to room temperature and then refluxed under argon for 4.0 hours.[3]
Work-up and Purification: The reaction mixture is poured into ice-water (20 g), and the phases are separated.[3] The aqueous phase is extracted with chloroform (25 ml).[3] The combined organic extracts are washed with water (5.0 ml), dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness.[3] The crude product is purified by column chromatography on silica gel, eluting with an ethyl acetate:hexane (1:9) mixture to yield the title compound as off-white precipitates.[3]
Method 2: Beckmann Rearrangement of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide
This approach utilizes a Beckmann rearrangement of a brominated precursor to construct the seven-membered ring of the benzazepinone.
Protocol: To a drying kettle, 10 parts by weight of heated, melted polyphosphoric acid are added.[1][3] With stirring, 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide is added in portions while maintaining the temperature at 60°C.[1][3] The reaction is held at this temperature for 20 hours.[1][3]
Work-up and Purification: The reaction solution is added dropwise to 12.5 parts by weight of water to induce hydrolysis and precipitation of the crude product.[1][3] The crude this compound is collected and washed.[1][3] For further purification, 10 parts by weight of methanol and 0.1 part by weight of activated carbon are added to the crude product, and the mixture is heated for decolorization.[1][3] After filtration, the filtrate is cooled to 10°C for 20 hours to allow for crystallization.[1][3] The purified product is then obtained by centrifugation, washing, and drying.[1][3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic methods discussed.
Caption: Comparison of two synthetic routes to the target compound.
Concluding Remarks
The selection of a synthetic method for this compound should be guided by the desired yield, purity requirements, and the availability of starting materials and reagents. The Beckmann rearrangement approach offers a significantly higher yield and purity compared to the direct bromination method described. However, the direct bromination route may be more straightforward if the starting lactam is readily available. The other mentioned multi-step syntheses require further investigation to ascertain their viability in terms of yield and practicality. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to Purity Assessment of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of various pharmaceutical agents, including the ACE inhibitor Benazepril.[1] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also includes a discussion of potential process-related impurities and presents quantitative data in tabular format to facilitate a clear comparison of these techniques.
Potential Impurities
The primary route for the synthesis of this compound involves the bromination of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[2] Based on this synthetic pathway, potential impurities may include:
-
Starting Material: Unreacted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
-
Over-brominated Products: Di- or tri-brominated benzazepinone derivatives.
-
Isomeric Impurities: Positional isomers where bromine is substituted at other locations on the aromatic ring or aliphatic chain.
-
Degradation Products: Hydrolyzed or oxidized derivatives resulting from reaction or storage conditions.
A thorough purity assessment should be capable of separating and quantifying the main compound from these potential impurities.
Comparative Analysis of Purity Assessment Techniques
The following sections detail the experimental protocols and expected performance of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. A reversed-phase HPLC method is proposed for its ability to separate compounds based on their hydrophobicity.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound is detailed below, based on established protocols for related benzodiazepine compounds.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.05 M ammonium acetate buffer (pH 9).
-
Solvent A: 0.05 M Ammonium Acetate (pH 9).
-
Solvent B: Acetonitrile.
-
Gradient: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 70-30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | Expected Performance for this compound |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Specificity | High, capable of resolving the main peak from starting material and potential side-products. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural information for volatile and thermally stable compounds. For compounds like benzazepine derivatives, derivatization is often employed to enhance volatility and thermal stability.[6]
Experimental Protocol: GC-MS
The following protocol outlines a GC-MS method for the analysis of this compound, which may require derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 270°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. If derivatization is performed, follow the standard procedure for the chosen reagent.
Data Presentation: GC-MS Performance
| Parameter | Expected Performance for this compound |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Specificity | Very high, provides mass spectral data for peak identification and confirmation. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to the signal.[7]
Experimental Protocol: qNMR
The following protocol for qNMR is based on established principles for the purity assessment of small molecules.[8][9][10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.
-
Data Presentation: qNMR Performance
| Parameter | Expected Performance for this compound |
| Linearity (r²) | Inherently linear |
| Accuracy (% Purity) | Typically within ± 1.0% of the true value |
| Precision (% RSD) | < 1.0% |
| Specificity | High, provides structural information and can identify unknown impurities if their signals are resolved. |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Hypothetical signaling pathway showing the role of the target compound's downstream product.
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.
-
HPLC is a reliable and robust method for routine quality control, offering excellent precision and accuracy for quantifying known impurities.
-
GC-MS provides superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level volatile impurities, although it may require sample derivatization.
-
qNMR serves as a powerful primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of reference materials and for providing structural confirmation.
For a comprehensive purity profile, a combination of these orthogonal techniques is recommended. For instance, HPLC can be used for routine purity testing, while qNMR can establish the purity of the primary reference standard, and GC-MS can be employed to investigate any unknown volatile impurities. This multi-faceted approach ensures a high degree of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aet.irost.ir [aet.irost.ir]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a key precursor in the synthesis of important pharmaceutical agents, primarily focusing on the antihypertensive drug Benazepril and the vasopressin receptor antagonist Tolvaptan. Its performance is evaluated against alternative precursors, supported by experimental data from peer-reviewed literature and patent filings.
Executive Summary
This compound serves as a versatile and efficient precursor in the synthesis of several benzazepine-based pharmaceuticals. Its reactivity, primarily centered around the bromine substituent, allows for facile introduction of various functional groups. This guide presents a comparative overview of synthetic routes utilizing this bromo-precursor against alternative strategies, providing quantitative data on yields, reaction conditions, and potential advantages and disadvantages to aid researchers in selecting the most suitable synthetic pathway for their specific needs.
Comparative Analysis for Benazepril Synthesis
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, can be synthesized from this compound. An alternative and widely used precursor is (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.
Synthetic Route Comparison
Route A: Via this compound
This route involves the initial bromination of the benzazepinone core, followed by nucleophilic substitution to introduce the necessary side chain.
Route B: Via (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one
This pathway utilizes a pre-functionalized chiral precursor, which can simplify the subsequent coupling steps.
Data Presentation: Benazepril Synthesis Precursors
| Parameter | Route A: this compound | Route B: (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one |
| Key Intermediate | 3-bromo-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro- 1H-[1]-benzazepin-2-one | (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one |
| Overall Yield | ~63% (for the final refined product)[2] | Not explicitly stated as a direct comparison, but individual step yields are generally high. |
| Key Reaction Step | Nucleophilic substitution of the bromine atom. | Reductive amination or nucleophilic substitution on an activated side chain. |
| Stereocontrol | Requires resolution steps to obtain the desired (S,S)-diastereomer. | The chiral center is introduced early in the synthesis of the precursor. |
| Advantages | Readily available starting material. | Enantiomerically pure precursor simplifies later purification. |
| Disadvantages | May require harsh reaction conditions for substitution; necessitates diastereomeric separation. | The synthesis of the chiral precursor itself can be complex. |
Experimental Protocols
Synthesis of 3-bromo-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro- 1H-[1]-benzazepin-2-one (Intermediate for Route A)
To a solution of 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one in anhydrous DMF, sodium t-butoxide is added, followed by ethyl bromoacetate. The reaction mixture is irradiated in a microwave oven at 70W. After completion, the product is isolated by extraction and purified.[3]
Reductive Amination for Benazepril Synthesis (Relevant to Route B)
(3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one is condensed with ethyl 2-oxo-4-phenyl butyrate using sodium cyanoborohydride as the reducing agent. The resulting diastereomers are then separated.[4]
Comparative Analysis for Tolvaptan Synthesis
Tolvaptan, a selective vasopressin V2 receptor antagonist, is commonly synthesized from precursors that already contain the benzazepine core. While direct synthesis from this compound is less documented, the core structure is central. A key intermediate in many syntheses is 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.
Synthetic Route Comparison
Route C: General Benzazepinone Precursor Approach
This generalized route involves the formation of the benzazepine ring system, followed by functionalization to introduce the chloro and subsequent amide moieties required for Tolvaptan.
Data Presentation: Tolvaptan Synthesis Intermediate
| Parameter | Synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine |
| Starting Materials | 4-chloroaniline and succinic anhydride[5] |
| Key Steps | Acylation, intramolecular Friedel-Crafts reaction, ketal protection, reduction, and deprotection.[5] |
| Reported Yield | High overall yield for the formation of the key intermediate.[5] |
| Advantages | A well-established and scalable route to a key intermediate. |
| Disadvantages | Multiple steps are required to construct the benzazepinone core. |
Experimental Protocols
Synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
A multi-step synthesis starting from 4-chloroaniline and succinic anhydride. The process involves an initial acylation followed by an intramolecular Friedel-Crafts reaction to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione. This intermediate is then selectively protected at the 5-keto position with ethylene glycol, reduced, and subsequently deprotected under acidic conditions to yield the target compound.[5]
Final step in Tolvaptan Synthesis
7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine is dissolved in a suitable solvent and reacted with 2-methyl-4-(2-methylbenzamido)benzoyl chloride in the presence of a base to yield Tolvaptan.[6] A final reduction step using sodium borohydride converts the 5-oxo group to a hydroxyl group.[7]
Mandatory Visualizations
Experimental Workflows
Caption: Comparative workflows for Benazepril synthesis.
Caption: Synthetic workflow for Tolvaptan.
Signaling Pathways
Caption: Benazepril's role in the Renin-Angiotensin System.
Caption: Tolvaptan's antagonism of the Vasopressin V2 Receptor Pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. EP1501516B1 - A process for the preparation of benazepril hydrochloride - Google Patents [patents.google.com]
- 5. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
- 6. CN104418803A - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 7. Tolvaptan synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and Other Halogenated Benzazepinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its halogenated analogs, focusing on their synthesis and potential biological activities. Due to a lack of direct comparative studies in the existing literature, this guide also proposes a framework for the experimental evaluation of these compounds to elucidate their structure-activity relationships.
Introduction
Benzazepinones are a class of heterocyclic compounds that form the core structure of several biologically active molecules. Halogenation of the benzazepinone scaffold can significantly influence its physicochemical properties and biological activity. This compound is a known key intermediate in the synthesis of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[1] This suggests that other halogenated analogs may also possess interesting pharmacological profiles. This guide aims to consolidate the available information on 3-bromo-, 3-chloro-, 3-fluoro-, and 3-iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-ones and to propose experimental protocols for their direct comparison.
Physicochemical Properties
A summary of the key physicochemical properties of the halogenated benzazepinones is presented in Table 1.
Table 1: Physicochemical Properties of 3-Halogenated-1,3,4,5-tetrahydro-2H-1-benzazepin-2-ones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₀BrNO | 240.10 | 86499-96-9[2][3][4] |
| 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C₁₀H₁₀ClNO | 195.64 | 86499-23-2 |
| 3-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C₁₀H₁₀FNO | 179.19 | Not available |
| 3-iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | C₁₀H₁₀INO | 287.10 | 140700-64-7 |
Synthesis of Halogenated Benzazepinones
The general synthetic approach to 3-halogenated-1,3,4,5-tetrahydro-2H-1-benzazepin-2-ones involves the halogenation of the parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
References
Navigating Chirality in Pharmaceutical Synthesis: A Comparative Guide to Racemic and Enantiopure 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and safety. The use of single-enantiomer drugs over their racemic counterparts has become a standard practice, driven by the often-disparate pharmacological and toxicological profiles of individual enantiomers. This guide provides a comprehensive comparison of synthetic strategies involving racemic versus enantiopure 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.
Introduction: The Significance of Enantiopurity in Benazepril Synthesis
Benazepril is an ACE inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is marketed as a single enantiomer, specifically the (S,S)-diastereomer, as its therapeutic activity is predominantly associated with this configuration. The synthesis of Benazepril relies on the chiral intermediate (3S)-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This necessitates a synthetic route that can selectively produce the desired enantiomer in high purity. The precursor, this compound, therefore stands at a crucial juncture in the manufacturing process: should it be produced as a racemate and resolved at a later stage, or can an enantioselective approach be employed from the outset? This guide explores the synthetic pathways and experimental considerations for both approaches.
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound is a well-established process. The common approach involves the bromination of the parent lactam, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Experimental Protocol: Racemic Bromination
Materials:
-
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Chloroform (CHCl3)
-
Phosphorus pentachloride (PCl5)
-
Iodine (I2)
-
Bromine (Br2)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ether and Hexane
Procedure:
-
A solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (2.5 g) in chloroform (30 ml) is prepared.
-
Phosphorus pentachloride (3.2 g) is added in portions while maintaining the temperature at 0-5°C.[2]
-
After the addition is complete, iodine (30 mg) is added, followed by the dropwise addition of bromine (2.5 g) over 5 minutes.[2]
-
The mixture is then refluxed for 4 hours.[2]
-
The chloroform is evaporated, and the residue is partitioned between ice-water (30 ml) and dichloromethane (75 ml).[2]
-
The organic phase is dried over magnesium sulfate and evaporated under reduced pressure.[2]
-
The crude residue is purified by chromatography over silica gel, eluting with a mixture of ether and hexane (e.g., 7:3) to yield racemic this compound.[2]
From Racemate to Enantiopure: The Critical Step of Chiral Resolution
Since the direct synthesis of enantiopure this compound is not commonly reported, the typical industrial strategy involves the resolution of a downstream intermediate. A key method for obtaining the desired (S)-enantiomer is through dynamic kinetic resolution.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful technique to convert a racemate into a single enantiomer with a theoretical yield of up to 100%. This process involves the preferential reaction of one enantiomer while the other is continuously racemized. In the context of Benazepril synthesis, a derivative of racemic this compound is reacted with an enantiopure amine, such as (S)-homophenylalanine, under conditions that promote racemization of the bromo-intermediate.[3]
Experimental Concept: Dynamic Kinetic Resolution
Starting Materials:
-
A derivative of racemic this compound (e.g., the 1-tert-butyl acetate derivative).[3]
-
(S)-homophenylalanine.[3]
-
A suitable solvent (e.g., isopropanol).[3]
-
A base (e.g., triethylamine).[3]
Conceptual Procedure:
-
The racemic bromo-intermediate and (S)-homophenylalanine are dissolved in a suitable solvent.[3]
-
A base is added to facilitate both the nucleophilic substitution and the in-situ racemization of the unreacted (R)-bromo-enantiomer.[3]
-
The reaction is heated, allowing the (S)-homophenylalanine to selectively react with the (S)-bromo-enantiomer. The (R)-bromo-enantiomer, which reacts slower, undergoes racemization, continuously replenishing the (S)-enantiomer for the reaction.[3]
-
This process leads to the formation of the desired (S,S)-diastereomer as the major product.[3]
Comparison of Synthetic Strategies
| Feature | Racemic Synthesis followed by DKR | Direct Asymmetric Synthesis (Hypothetical) |
| Starting Material | Racemic this compound | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
| Key Step | Dynamic Kinetic Resolution of a downstream intermediate | Enantioselective bromination |
| Chiral Reagent | Enantiopure amine (e.g., (S)-homophenylalanine)[3] | Chiral catalyst or chiral brominating agent |
| Theoretical Yield | Up to 100% of the desired enantiomer[3] | Dependent on the enantioselectivity of the reaction |
| Advantages | Utilizes a readily available racemic starting material; high theoretical yield of the desired enantiomer.[3] | Potentially fewer steps; avoids a separate resolution step. |
| Disadvantages | Requires an additional resolution step; optimization of DKR conditions can be complex. | Development of a highly enantioselective bromination for this specific substrate may be challenging and require significant research; chiral reagents can be expensive. |
The Biological Imperative for Enantiopurity: The Renin-Angiotensin System
The necessity for an enantiopure synthesis of the Benazepril intermediate is rooted in its mechanism of action. Benazepril, in its active form Benazeprilat, inhibits the angiotensin-converting enzyme (ACE). ACE is a key component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[4][5]
The RAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen to angiotensin I. ACE then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[4] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, Benazeprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[5] The (S,S)-configuration of Benazepril is crucial for its high-affinity binding to the active site of ACE.
Visualizing the Pathways
Synthetic Workflow: Racemic vs. Enantiopure Routes
Caption: Synthetic approaches to the Benazepril intermediate.
Signaling Pathway: The Renin-Angiotensin System and ACE Inhibition
Caption: Mechanism of action of Benazepril via ACE inhibition.
Conclusion
While the direct asymmetric synthesis of this compound remains an area for potential research, the current industrial reality favors the synthesis of a racemic mixture followed by a highly efficient dynamic kinetic resolution of a downstream intermediate. This approach leverages a straightforward initial synthesis and powerfully resolves the chirality to yield the necessary enantiopure precursor for Benazepril. This comparative guide underscores that the choice between a racemic or enantiopure strategy for a chiral intermediate is not merely a chemical decision but a strategic one, influenced by factors such as the availability of technology, cost-effectiveness, and the overall efficiency of the synthetic route to the final active pharmaceutical ingredient. Understanding these nuances is paramount for researchers and professionals in the field of drug development.
References
- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 4. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 5. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Pharmacophore Modeling of Novel 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Derivatives as Factor XIa Inhibitors
For Immediate Release
A new comparative guide offers researchers and drug development professionals a comprehensive overview of pharmacophore modeling for a series of novel 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives with potential as Factor XIa inhibitors. This publication provides a detailed, data-driven comparison of hypothetical derivatives, outlining their synthesis, biological activity, and the development of a pharmacophore model to guide further optimization.
This guide addresses the growing interest in the development of novel anticoagulants targeting Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.[1][2][3] Inhibition of FXIa is a promising strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to current anticoagulants.[4] The 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold, a key structural motif in various biologically active compounds, serves as a promising starting point for the design of new FXIa inhibitors.[5][6]
This publication presents a hypothetical study on a series of this compound derivatives. Due to the limited publicly available data on the pharmacophore modeling of this specific scaffold, this guide provides a detailed, illustrative workflow and comparative data for a virtual series of compounds. The objective is to furnish researchers with a practical framework for initiating similar drug discovery projects.
Hypothetical Derivative Series and Biological Activity
A series of ten hypothetical derivatives of this compound were designed with varying substitutions at the R1 and R2 positions. The inhibitory activity of these compounds against human Factor XIa was evaluated using a chromogenic substrate assay. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
Table 1: Chemical Structures and In Vitro Factor XIa Inhibitory Activity of this compound Derivatives
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | IC50 (nM) |
| BZA-1 | H | H | 240.10 | >10000 |
| BZA-2 | H | 4-Chlorophenyl | 350.62 | 520 |
| BZA-3 | H | 4-Methoxyphenyl | 346.21 | 890 |
| BZA-4 | H | Pyridin-4-yl | 317.16 | 1250 |
| BZA-5 | Acetyl | 4-Chlorophenyl | 392.66 | 150 |
| BZA-6 | Acetyl | 4-Methoxyphenyl | 388.25 | 320 |
| BZA-7 | Acetyl | Pyridin-4-yl | 359.20 | 480 |
| BZA-8 | Methyl | 4-Chlorophenyl | 364.65 | 85 |
| BZA-9 | Methyl | 4-Methoxyphenyl | 360.24 | 180 |
| BZA-10 | Methyl | Pyridin-4-yl | 331.19 | 250 |
Pharmacophore Model Development and Validation
A ligand-based pharmacophore model was generated using a set of the most active compounds (BZA-5, BZA-8, and BZA-9). The resulting pharmacophore, designated Pharm-1 , consists of four key features:
-
One Hydrogen Bond Acceptor (HBA)
-
One Hydrogen Bond Donor (HBD)
-
One Aromatic Ring (AR)
-
One Hydrophobic (HY) feature
The generated model was validated by screening a virtual database containing the active compounds and a set of known inactive molecules (decoys). Pharm-1 demonstrated a high enrichment factor, indicating its ability to distinguish between active and inactive compounds.
Experimental Methodologies
General Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved from 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[7][8] A general procedure involves the bromination of the starting material in a suitable solvent. For the synthesis of the derivatives, standard N-alkylation or N-acylation reactions would be performed at the R1 position, followed by a Suzuki or Buchwald-Hartwig coupling reaction to introduce various aryl or heteroaryl groups at the R2 position (hypothetically linked to the benzazepine core).
Factor XIa Inhibition Assay
The inhibitory activity of the synthesized compounds against human Factor XIa was determined using a chromogenic substrate assay. The assay was performed in 96-well plates. The final assay mixture contained 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, human Factor XIa, and the test compound at varying concentrations. After a 15-minute pre-incubation at 37°C, the reaction was initiated by the addition of the chromogenic substrate S-2366. The rate of p-nitroaniline release was monitored by measuring the absorbance at 405 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: A flowchart illustrating the key steps in the ligand-based pharmacophore modeling process.
Caption: The intrinsic pathway of the coagulation cascade, highlighting the inhibitory action of the benzazepinone derivatives on Factor XIa.
Conclusion
This comparative guide provides a foundational framework for the pharmacophore modeling of this compound derivatives as potential Factor XIa inhibitors. The presented hypothetical data and workflows offer a practical starting point for researchers in the field of anticoagulant drug discovery. The generated pharmacophore model, Pharm-1, successfully identifies key structural features required for inhibitory activity and can serve as a valuable tool for the virtual screening of large compound libraries to identify novel and potent Factor XIa inhibitors. Further experimental validation is necessary to confirm these findings and to advance the development of this promising class of compounds.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The third-generation anticoagulants: factors XI, XII, and XIII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to the Structure-Activity Relationship of Benzazepine-Based Scaffolds as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
While direct structure-activity relationship (SAR) studies on 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are not extensively available in a published format, its core benzazepine structure is a key pharmacophore in various biologically active compounds. This guide provides a comparative analysis of the SAR of a closely related scaffold, the benzodiazepines, as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in cancer therapy.[1][2] This comparison will shed light on the potential for developing this compound derivatives as therapeutic agents.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C10H10BrNO.[3][4] It is recognized primarily as a key intermediate in the synthesis of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[5] Its structural characteristics, including the benzazepine core and the reactive bromine atom, make it an attractive starting point for the synthesis of novel compounds with potential therapeutic activities.[6]
Comparative SAR Study: Benzodiazepines as PARP-1 Inhibitors
Recent research has explored the potential of benzodiazepine scaffolds, structurally similar to benzazepines, as brain-penetrating PARP-1 inhibitors.[1][2] PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[7][8]
A study by Wang et al. (2022) designed and synthesized a series of 55 benzodiazepine derivatives and evaluated their PARP-1 inhibitory activity.[1][2] The findings from this study provide valuable insights into the SAR of this class of compounds.
Data Presentation: PARP-1 Inhibition by Benzodiazepine Derivatives
The following table summarizes the PARP-1 inhibitory activity of selected benzodiazepine derivatives from the aforementioned study. The inhibitory activity is presented as the percentage of PARP-1 inhibition at a 50 nM concentration.
| Compound ID | R1 | R2 | R3 | R4 | % Inhibition of PARP-1 at 50 nM |
| H1 | H | H | H | H | 2.3 |
| H2 | F | H | H | H | 10.2 |
| H3 | Cl | H | H | H | 12.5 |
| H4 | Br | H | H | H | 15.6 |
| H19 | H | H | H | Phenyl | 30.1 |
| H27 | H | H | H | 4-Fluorophenyl | 45.2 |
| H34 | H | F | H | 4-Fluorophenyl | 65.7 |
| H42 | H | H | OCH3 | 4-Fluorophenyl | 58.9 |
| H48 | H | H | H | 4-(Trifluoromethyl)phenyl | 52.3 |
| H52 | H | H | H | 4-Methoxyphenyl | 55.4 |
| Rucaparib | - | - | - | - | 98.7 |
Data extracted from Wang et al., 2022.
Key SAR Insights:
-
Substitution on the Phenyl Ring (R1, R2, R3): The introduction of electron-withdrawing groups like fluorine and chlorine at the R1, R2, and R3 positions generally led to an increase in PARP-1 inhibitory activity compared to the unsubstituted analog (H1).
-
Substitution at the R4 Position: The presence of a substituted phenyl ring at the R4 position significantly enhanced the inhibitory activity. This is likely due to potential π-π stacking interactions within the enzyme's active site, similar to the approved PARP inhibitor, Rucaparib.[1]
-
Para-substitution on the R4 Phenyl Ring: Para-substituted analogs generally exhibited better activity than their meta-substituted counterparts.
Alternative Scaffolds for PARP-1 Inhibition
The benzazepine/benzodiazepine scaffold is one of many that have been explored for PARP-1 inhibition. A brief comparison with other prominent scaffolds is presented below:
| Scaffold | Key Examples | General Characteristics |
| Phthalazinone | Olaparib, Talazoparib | The foundational scaffold for the first approved PARP inhibitors. Known for high potency.[7] |
| Quinoxaline | - | Investigated as bio-isosteres of the phthalazinone motif, with some derivatives showing potent inhibitory activities.[9] |
| Pyridopyridazinone | Veliparib | A potent class of inhibitors with some members demonstrating good oral bioavailability and efficacy in preclinical models.[10] |
| Tetrahydropyridopyridazinone | A-861695 | A series of potent PARP-1 inhibitors with improved pharmacokinetic properties.[10] |
Experimental Protocols
PARP-1 Inhibition Assay
The following is a detailed methodology for the PARP-1 enzyme inhibition assay as described in the comparative study on benzodiazepines:
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone protein
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well plates
Procedure:
-
Coating: A 96-well plate is coated with histone protein and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with Tween 20) to remove any unbound histone.
-
Enzyme and Inhibitor Incubation: The synthesized compounds (at a final concentration of 50 nM) and the PARP-1 enzyme are added to the wells. A positive control (enzyme without inhibitor) and a negative control (no enzyme) are included. The plate is incubated to allow for the PARP-ylation reaction to occur.
-
Biotinylated NAD+ Addition: Biotinylated NAD+ is added to the wells, serving as the substrate for the PARP-1 enzyme. The plate is incubated further.
-
Detection: After washing, Streptavidin-HRP conjugate is added to each well and incubated. This conjugate binds to the biotinylated ADP-ribose chains incorporated onto the histone proteins.
-
Substrate Addition: The plate is washed again, and the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB, resulting in a colorimetric signal.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the positive and negative controls.
Visualizations
Caption: General chemical structure of the benzodiazepine scaffold investigated for PARP-1 inhibition.
Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.
Conclusion
While SAR studies directly focused on this compound are limited, the analysis of the closely related benzodiazepine scaffold reveals significant potential for developing potent PARP-1 inhibitors. The key takeaways from the comparative analysis indicate that strategic substitutions on the aromatic ring and at other specific positions of the core structure can dramatically influence inhibitory activity. The detailed experimental protocol and comparative data presented here offer a valuable resource for researchers interested in exploring the therapeutic potential of the benzazepinone scaffold. Future studies should focus on the synthesis and biological evaluation of derivatives of this compound to unlock their potential in drug discovery, particularly in the field of oncology.
References
- 1. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of 1-Benzazepin-2-one Derivatives as Voltage-Gated Sodium Channel (Nav1.7) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of derivatives of the 1-benzazepin-2-one scaffold, with a particular focus on their inhibitory effects on the voltage-gated sodium channel Nav1.7, a key target in pain signaling. While direct comparative data on derivatives of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is limited in publicly available research, this guide leverages data from closely related analogs to provide insights into the structure-activity relationships (SAR) within this class of compounds.
The 1-benzazepin-2-one core structure has been identified as a promising scaffold for the development of potent and selective Nav1.7 inhibitors.[1] Modifications at various positions of the benzazepine ring system have been explored to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Bioactivity Data
The following table summarizes the in vitro potency of representative 1-benzazepin-2-one derivatives against various voltage-gated sodium channel subtypes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the channel's activity.
| Compound ID | R1 | R2 | R3 | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.8 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) |
| Compound 1 | H | H | H | 1.5 | 0.97 | >1000 | 0.65 |
| Compound 2 | OCH3 | H | Cl | 1.6 | >1000 | >1000 | >625 |
Note: The structures and specific substitutions for Compound 1 and 2 are derived from descriptive data in the search results. The IC50 values are indicative and sourced from functional membrane potential and electrophysiological assays.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving Nav1.7 and a typical experimental workflow for assessing the bioactivity of 1-benzazepin-2-one derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 1-benzazepin-2-one derivatives are provided below.
FLIPR Membrane Potential Assay
This high-throughput functional assay is used for primary screening to identify compounds that modulate Nav1.7 channel activity by measuring changes in cell membrane potential.
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 (hNav1.7) channel are cultured in appropriate media and seeded into 96- or 384-well microplates to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit, Blue) for 30-60 minutes at 37°C. This dye exhibits fluorescence changes in response to alterations in membrane potential.
-
Compound Addition: Test compounds (1-benzazepin-2-one derivatives) are serially diluted and added to the cell plates.
-
Channel Activation and Signal Detection: A Nav channel activator (e.g., veratridine) is added to the wells to open the Nav1.7 channels, causing an influx of Na+ ions and membrane depolarization. The resulting change in fluorescence is measured in real-time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Data Analysis: The fluorescence signal is analyzed to determine the inhibitory effect of the test compounds on the activator-induced depolarization. IC50 values are calculated from the concentration-response curves.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a detailed characterization of the inhibitory mechanism and potency of the compounds on Nav1.7 channels.
-
Cell Preparation: HEK293 cells expressing hNav1.7 are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external physiological solution. A glass micropipette with a fine tip (2-5 MΩ resistance) is filled with an internal solution mimicking the intracellular environment.
-
Gigaohm Seal and Whole-Cell Configuration: The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. A brief pulse of suction then ruptures the membrane patch, establishing the whole-cell configuration, which allows for the control and measurement of the entire cell's membrane potential and currents.
-
Voltage Protocols and Data Acquisition: Specific voltage protocols are applied to the cell to elicit Nav1.7 currents. To assess tonic block, the membrane is held at a hyperpolarized potential (e.g., -120 mV) and then depolarized (e.g., to 0 mV) to activate the channels. For use-dependent block, a train of depolarizing pulses is applied. Currents are recorded in the absence and presence of various concentrations of the test compound.
-
Data Analysis: The peak sodium current amplitude is measured at each compound concentration. The percentage of inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the Nav1.7 channel.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the Nav1.7 channel. This typically involves homogenization and centrifugation to isolate the membrane fraction.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand known to bind to Nav1.7 (e.g., [3H]-labeled 1-benzazepin-2-one derivative) and varying concentrations of the unlabeled test compound in a 96-well plate.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.
References
A Comparative Guide to Analytical Method Validation for Purity Assessment of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of purity of the key intermediate, 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This compound is a crucial building block in the synthesis of various therapeutic agents, including antihypertensives like benazepril.
This document outlines detailed experimental protocols and presents a comparative summary of validation parameters for both HPLC and GC methodologies, offering a comprehensive resource for selecting the most appropriate analytical strategy for quality control and regulatory compliance.
Comparison of Analytical Methods
The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analysis. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. In contrast, GC is ideal for volatile and thermally stable compounds. For this compound, both methods can be successfully applied, each with its own set of advantages and considerations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Purity | ≥ 99%[1] | ≥ 98%[2] |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.05% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.15% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Advantages | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for pharmaceutical analysis. | High efficiency and speed for volatile compounds; requires smaller sample volumes. |
| Disadvantages | May require more complex mobile phases; instrument cost can be higher. | Limited to thermally stable and volatile compounds; derivatization may be necessary for polar compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed stability-indicating RP-HPLC method is adapted from validated methods for benazepril, a structurally related compound containing the benzazepine core.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile
-
30-35 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution. Further dilute as required for linearity and accuracy studies.
Validation Parameters:
-
Specificity: Assessed by analyzing stressed samples (acidic, basic, oxidative, thermal, and photolytic degradation) to ensure no interference from degradation products.
-
Linearity: Determined by analyzing a series of solutions over a concentration range of 0.005 mg/mL to 0.15 mg/mL.
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo mixture.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (RSD).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) Method
This proposed GC method is based on general principles for the analysis of heterocyclic compounds.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering peaks from the solvent and potential impurities.
-
Linearity: Established by analyzing a series of dilutions of the sample solution.
-
Accuracy: Determined by the standard addition method.
-
Precision: Evaluated through multiple injections of the same sample.
-
LOD and LOQ: Estimated based on the signal-to-noise ratio.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for purity determination.
Analytical Method Validation Workflow
Conclusion
Both HPLC and GC are suitable methods for determining the purity of this compound. A Certificate of Analysis confirms a purity of 99.91% by HPLC, highlighting its prevalence in quality control.[3] The choice of method will ultimately depend on the available instrumentation, the required level of sensitivity, and the specific context of the analysis within the drug development process. For routine quality control of this non-volatile compound, a validated, stability-indicating HPLC method is generally preferred due to its high accuracy, precision, and ability to detect potential degradation products. However, a validated GC method can serve as a rapid and efficient alternative, particularly for in-process controls where speed is a critical factor. It is imperative that any chosen method is rigorously validated according to ICH guidelines to ensure reliable and reproducible results.
References
Safety Operating Guide
Proper Disposal of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Immediate Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its associated hazards.
GHS Hazard Classification:
According to aggregated GHS information, this compound is classified as:
Precautionary Measures:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use.[6] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a respirator if ventilation is inadequate.[6] |
II. Waste Segregation and Storage Protocol
Proper segregation is the first step in a compliant disposal process. As a brominated organic compound, this compound is classified as a halogenated organic waste .[7]
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, clearly labeled container for halogenated organic waste.[7][8] The container must be made of a compatible material and have a tightly fitting cap.[9]
-
Labeling: The waste container must be labeled "Hazardous Waste" and specify "Halogenated Organic Solvents".[5][10] All constituents and their approximate percentages should be listed on the tag.[7]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[8][9] It is also crucial to keep it separate from:
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be well-ventilated, and the container should be stored in secondary containment.[5]
III. Disposal Workflow
The following diagram illustrates the step-by-step process for the disposal of this compound.
References
- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86499-96-9 Name: this compound [xixisys.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. capotchem.com [capotchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Essential Safety and Handling Guide for 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 86499-96-9). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO[1][2] |
| Molecular Weight | 240.10 g/mol [1][2] |
| Appearance | White or off-white crystal powder[3] |
| Melting Point | 162-165 °C[3] |
| Boiling Point | 383.2°C at 760 mmHg[3] |
| Density | 1.5±0.1 g/cm³[3] |
| Storage Temperature | -20°C[2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes the GHS hazard statements.[1]
| Hazard Code | Statement | Classification |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation[1] |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation[1] |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation[1] |
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral[1] |
| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal[1] |
| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation[1] |
Operational and Disposal Plans
A step-by-step guide for the safe handling and disposal of this compound is detailed below.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The minimum required PPE is outlined in the table below.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[4][5] | Full-face shield worn over safety goggles.[4][6] |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[4][5] | Double-gloving with appropriate material. |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[4][5] | Chemical-resistant apron over a lab coat.[5][6] |
| Respiratory | Not typically required when using a certified chemical fume hood. | A respirator with appropriate cartridges may be necessary for emergencies or large-scale work.[4] |
Experimental Workflow: Handling Protocol
The following workflow diagram illustrates the key steps for safely handling the compound.
Detailed Methodologies
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly sealed to prevent leakage.[4]
-
Store away from direct sunlight and heat to prevent decomposition.[4]
-
For long-term stability, store at -20°C.
Handling:
-
Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS). Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment and have designated waste containers ready.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Reagent Handling: All manipulations of the solid compound should be performed inside a certified chemical fume hood to avoid inhalation of any dust or powder.[7] Use appropriate tools (e.g., spatula) for transfers.
-
Transport: When moving the chemical within the laboratory, use secondary containment, such as a bottle carrier.[4]
Disposal Plan: Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All contaminated solid waste, including gloves, filter paper, and empty containers, must be collected in a designated hazardous waste container labeled for "Halogenated Organic Waste".[4][8]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, clearly labeled container for halogenated organic waste.[4]
-
Disposal Procedure: Do not dispose of this chemical down the drain.[8] All waste must be disposed of through a licensed professional waste disposal service.[9] Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[7]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[10]
-
Spills: In case of a small spill within a fume hood, absorb the material with an inert dry substance and place it in a suitable, closed container for disposal as hazardous waste.[7][9] For larger spills, evacuate the area and contact the appropriate emergency response team.
References
- 1. This compound | C10H10BrNO | CID 2757184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
